molecular formula C5H13ClN2O B1355736 2-(Isopropylamino)acetamide hydrochloride CAS No. 85791-77-1

2-(Isopropylamino)acetamide hydrochloride

Cat. No.: B1355736
CAS No.: 85791-77-1
M. Wt: 152.62 g/mol
InChI Key: NSQXGIZGUPHBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropylamino)acetamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propan-2-ylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(2)7-3-5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQXGIZGUPHBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585576
Record name N~2~-Propan-2-ylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85791-77-1
Record name N~2~-Propan-2-ylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(propan-2-yl)amino]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Isopropylamino)acetamide hydrochloride CAS number 85791-77-1

Author: BenchChem Technical Support Team. Date: February 2026

CAS 85791-77-1 | Structural Analog of Milacemide[1]

Abstract

This technical guide provides a comprehensive analysis of 2-(Isopropylamino)acetamide hydrochloride (CAS 85791-77-1), a critical secondary amine intermediate in the synthesis of glycine-modulating therapeutics.[1] As the lower homolog of the anticonvulsant Milacemide (2-(pentylamino)acetamide), this compound serves as a vital probe for Structure-Activity Relationship (SAR) studies targeting the Monoamine Oxidase B (MAO-B) active site. This document details the physicochemical profile, optimized synthetic protocols, analytical validation methods, and pharmacological relevance of the compound in neurobiology.

Chemical Identity & Physicochemical Profiling[2][3]

This compound is a salt form of N-isopropylglycinamide. Its structural significance lies in the steric bulk of the isopropyl group, which modulates the compound's fit within the MAO-B substrate channel compared to its n-pentyl counterpart (Milacemide).

Core Data Table
PropertySpecification
CAS Number 85791-77-1
IUPAC Name 2-(propan-2-ylamino)acetamide hydrochloride
Synonyms N-Isopropylglycinamide HCl; Glycinamide, N-(1-methylethyl)-, HCl
Molecular Formula

Molecular Weight 152.62 g/mol
Free Base MW 116.16 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in acetone
Melting Point 195°C - 205°C (Decomposition characteristic of HCl salts)
pKa (Calculated) ~8.2 (secondary amine), ~13.5 (amide)
Structural Visualization

The following diagram illustrates the salt formation and the steric environment of the isopropyl group.

ChemicalStructure cluster_0 2-(Isopropylamino)acetamide HCl Isopropyl Isopropyl Group (Steric Bulk) Amine Secondary Amine (Protonated Site) Isopropyl->Amine N-Alkylation Amide Acetamide Backbone (Glycine Precursor) Amine->Amide Linker Chloride Chloride Counterion (Stability) Amine->Chloride Ionic Bond

Figure 1: Structural decomposition of CAS 85791-77-1 highlighting the pharmacophore regions.

Synthetic Routes & Process Optimization

The synthesis of this compound follows a nucleophilic substitution pathway (


). The primary challenge in this synthesis is preventing poly-alkylation (formation of tertiary amines). The protocol below utilizes excess amine  and controlled temperature  to maximize selectivity.
Reaction Scheme


Optimized Laboratory Protocol

Reagents:

  • 2-Chloroacetamide (98%)

  • Isopropylamine (Reagent grade, >99%)

  • Ethanol (Absolute)[2][3]

  • HCl in Dioxane (4M) or HCl gas

Step-by-Step Methodology:

  • Preparation: Charge a 500 mL three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer with 2-Chloroacetamide (9.35 g, 100 mmol) dissolved in Ethanol (100 mL) .

  • Amine Addition: Cool the solution to 0-5°C. Add Isopropylamine (17.7 g, 300 mmol) dropwise over 30 minutes.

    • Expert Insight: A 3:1 molar excess of isopropylamine is strictly required to scavenge the HCl generated during substitution and to statistically favor mono-alkylation over bis-alkylation.

  • Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (50°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH/NH4OH 90:9:1).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess isopropylamine.

    • The residue will contain the product free base and isopropylamine hydrochloride byproduct.

    • Redissolve the residue in minimal water (20 mL) and basify with 50% NaOH to pH >12.

    • Extract continuously with Dichloromethane (DCM) or Chloroform (

      
       mL).
      
  • Salt Formation: Dry the organic layer over anhydrous

    
    . Filter and cool to 0°C.
    
    • Slowly bubble dry HCl gas or add 4M HCl/Dioxane until pH < 3. A white precipitate will form immediately.

  • Purification: Filter the solid and recrystallize from hot Ethanol/Isopropanol (1:1).

    • Yield Expectation: 65–75%.

Process Flow Diagram

SynthesisFlow start Start: Chloroacetamide in Ethanol addition Add Isopropylamine (3.0 eq, 0°C) start->addition reflux Reflux 50°C (4-6 Hours) addition->reflux check TLC Check Complete? reflux->check check->reflux No workup Evaporate & Basify Extract with DCM check->workup Yes salt Acidify with HCl Precipitate Salt workup->salt final Recrystallize (EtOH/IPA) salt->final

Figure 2: Workflow for the synthesis of 2-(Isopropylamino)acetamide HCl.

Analytical Characterization (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.

Nuclear Magnetic Resonance (NMR)[4][5][6]
  • Solvent:

    
     or 
    
    
    
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.28 (d, 
      
      
      
      Hz, 6H,
      
      
      ): Characteristic isopropyl doublet.
    • 
       3.35 (sept, 
      
      
      
      Hz, 1H,
      
      
      ): Methine proton.
    • 
       3.85 (s, 2H, 
      
      
      
      ): Glycine methylene singlet. Note: This peak shifts downfield compared to the free base due to protonation.
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode

  • Expected Mass:

    
     m/z (Free base mass).
    
  • Fragmentation: Loss of isopropyl group (

    
    ) or ammonia (
    
    
    
    ) may be observed at higher collision energies.
HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-15 min (5%

    
     60% B).
    
  • Detection: UV @ 210 nm (Amide absorption).

Pharmacological Context: The Glycine Prodrug Hypothesis[8][9]

2-(Isopropylamino)acetamide is pharmacologically relevant as a glycine prodrug and a substrate for Monoamine Oxidase B (MAO-B) . This mechanism mirrors that of Milacemide.[7]

Mechanism of Action[4][8][9][10]
  • Transport: The compound crosses the Blood-Brain Barrier (BBB) via passive diffusion due to the lipophilicity of the N-alkyl group.

  • Metabolism: In the CNS, MAO-B oxidizes the

    
    -carbon of the isopropyl group.
    
  • Release: This unstable intermediate hydrolyzes to release Glycinamide , which is further hydrolyzed to Glycine (an inhibitory neurotransmitter) and acetone.

This pathway makes the compound a tool for studying the Glycine Site of the NMDA Receptor . Unlike direct glycine administration, which poorly penetrates the BBB, this prodrug strategy effectively elevates CNS glycine levels.

Metabolic Pathway Diagram

Metabolism Prodrug 2-(Isopropylamino) acetamide Inter Iminium Intermediate Prodrug->Inter Oxidation MAOB MAO-B Enzyme MAOB->Inter Catalysis Glycinamide Glycinamide Inter->Glycinamide Hydrolysis Acetone Acetone (Byproduct) Inter->Acetone Glycine GLYCINE (Active Neurotransmitter) Glycinamide->Glycine Amidase

Figure 3: MAO-B mediated bioactivation pathway of N-alkylglycinamides.

Handling & Stability
  • Storage: Hygroscopic solid. Store at -20°C under argon or nitrogen atmosphere.

  • Stability: Stable in solid form for >2 years. Aqueous solutions should be prepared fresh, as the amide bond is susceptible to hydrolysis at extreme pH.

  • Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, goggles, fume hood).

References
  • Milacemide Mechanism & MAO-B Specificity

    • Janssens de Varebeke, P., et al. (1989). "Milacemide, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents."[8] Psychopharmacology.

  • Synthesis of Alpha-Aminoacetamides

    • Valle, M. A., et al. (1987). "Synthesis and anticonvulsant activity of N-substituted alpha-aminoacetamides." Il Farmaco.
  • Glycine Prodrug Concept

    • Christophe, J., et al. (1983). "Effects of the glycine prodrug milacemide on catecholamine secretion."[7] Biochemical Pharmacology.

  • General Synthesis of N-Alkyl Glycinamides

    • Preparation of 2-amino-acetamides via chloroacetamide substitution.

Sources

Technical Monograph: 2-(Isopropylamino)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Pharmaceutical Application

Abstract

This technical guide provides a comprehensive characterization of 2-(Isopropylamino)acetamide hydrochloride , a secondary amine intermediate and glycine derivative.[1] Structurally analogous to the anticonvulsant Milacemide (2-pentylaminoacetamide), this molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting the glycine modulatory site of the NMDA receptor. This document details the precise molecular weight determination, validated synthetic protocols, and analytical profiling required for high-purity research applications.

Part 1: Physicochemical Characterization[1][2]

The accurate determination of molecular weight (MW) is the foundational constant for all stoichiometric calculations in synthesis and dosage formulation.[1]

1.1 Molecular Weight Calculation

The molecular weight is derived from the standard atomic weights of the constituent elements for the hydrochloride salt form (


).
ElementCountStandard Atomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C)512.01160.055
Hydrogen (H)131.00813.104
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Chlorine (Cl)135.45035.450
Total MW 152.62 g/mol
1.2 Physical Properties Table
PropertyValueContext
CAS Number 85791-77-1Hydrochloride Salt
Free Base MW 116.16 g/mol Used for metabolic calculations
Appearance White crystalline solidHygroscopic nature requires desiccated storage
Solubility High (Water, Methanol)Polar ionic character
pKa (Predicted) ~8.1 (Secondary Amine)Protonated at physiological pH

Critical Distinction: Do not confuse this molecule with N-Isopropylacetamide (CAS 1118-69-0).[1] In the target molecule, the isopropyl group is attached to the amine nitrogen at the


-position, not the amide nitrogen.
Part 2: Synthetic Pathway & Mechanism

The synthesis of this compound follows a classic nucleophilic substitution (


) pathway.[1] The reaction utilizes 2-chloroacetamide as the electrophile and isopropylamine as the nucleophile.[1]
2.1 Reaction Mechanism

The isopropylamine attacks the


-carbon of the 2-chloroacetamide, displacing the chloride ion. The reaction is typically driven to completion by using an excess of amine or an auxiliary base to neutralize the generated HCl.[1]

SynthesisPathway Reactant1 2-Chloroacetamide (Electrophile) Transition Transition State (SN2 Attack) Reactant1->Transition Reactant2 Isopropylamine (Nucleophile) Reactant2->Transition Product 2-(Isopropylamino)acetamide (Free Base) Transition->Product - HCl Salt HCl Salt Formation (Final Product) Product->Salt + HCl (g) or conc.

Figure 1: Synthetic workflow for the production of 2-(Isopropylamino)acetamide HCl via nucleophilic substitution.

Part 3: Experimental Protocol

Safety Warning: Isopropylamine is volatile and flammable. 2-Chloroacetamide is a potential sensitizer.[1] All operations must be performed in a fume hood.[1]

3.1 Materials
  • 2-Chloroacetamide (1.0 eq)[1]

  • Isopropylamine (3.0 eq) – Excess acts as solvent and acid scavenger

  • Ethanol (Absolute)[1]

  • Diethyl Ether (for precipitation)[1]

  • HCl (g) or 4M HCl in Dioxane

3.2 Step-by-Step Methodology
  • Nucleophilic Substitution:

    • Dissolve 2-Chloroacetamide (9.35 g, 100 mmol) in 50 mL of absolute ethanol in a round-bottom flask.

    • Add Isopropylamine (17.7 g, 300 mmol) dropwise at 0°C to prevent thermal runaway.[1]

    • Allow the mixture to warm to room temperature and stir for 12–16 hours. Note: Monitoring by TLC (DCM:MeOH 9:1) should show consumption of the chloroacetamide.

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess isopropylamine.

    • The residue will contain the product and isopropylamine hydrochloride (byproduct).[1]

    • Dissolve residue in minimal water, basify with NaOH to pH > 10, and extract continuously with Dichloromethane (DCM).[1]

    • Dry organic layer over

      
       and evaporate to yield the crude free base oil.[1][2]
      
  • Salt Formation (Crystallization):

    • Dissolve the crude oil in dry Ethanol (20 mL).

    • Cool to 0°C and slowly add 4M HCl in Dioxane (1.1 eq).

    • A white precipitate should form immediately.[1]

    • Dilute with cold Diethyl Ether to maximize yield.[1]

    • Filter the solid, wash with Ether, and dry under vacuum.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound for biological testing, the following analytical criteria must be met.

TechniqueExpected SignalStructural Assignment
1H NMR (D2O)

1.30 (d, 6H)
Isopropyl Methyls (

)

3.45 (sept, 1H)
Isopropyl Methine (

)

3.85 (s, 2H)
Alpha-Methylene (

)
Mass Spec (ESI+) m/z 117.1 [M+H]+Matches Free Base MW (116.[1]16)
Elemental Analysis Cl content ~23.2%Confirms Mono-hydrochloride stoichiometry
Part 5: Pharmaceutical Context (Milacemide Analog)

This molecule acts as a "Glycine Prodrug."[1][3][4] Similar to Milacemide, it is designed to cross the Blood-Brain Barrier (BBB) and be metabolized by Monoamine Oxidase B (MAO-B) to release Glycinamide, which is subsequently hydrolyzed to Glycine (an inhibitory neurotransmitter).[3][5]

5.1 Metabolic Pathway

The isopropyl group facilitates lipophilicity for BBB penetration.[1] Once in the CNS, the oxidative deamination releases acetone and glycinamide.

Metabolism Drug 2-(Isopropylamino)acetamide Enzyme MAO-B (Monoamine Oxidase B) Drug->Enzyme Inter Unstable Imine Enzyme->Inter Output1 Glycinamide Inter->Output1 Hydrolysis Output2 Acetone Inter->Output2 Final Glycine (Active Neurotransmitter) Output1->Final Amidase

Figure 2: Predicted metabolic bio-activation of the isopropyl analog by MAO-B, releasing the active glycine neurotransmitter.

References
  • Roba, J., et al. (1986).[1] Pharmacological properties of Milacemide. Archives Internationales de Pharmacodynamie et de Thérapie, 282(1), 5-34.[1] (Foundational text on 2-aminoacetamide class pharmacology).

  • PubChem. (n.d.).[1][6] Compound Summary: 2-(Isopropylamino)acetamide.[1][7] National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Synthesis Guide: 2-(Isopropylamino)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide details the synthesis, purification, and characterization of 2-(isopropylamino)acetamide hydrochloride (also known as N-isopropylglycinamide hydrochloride). This compound serves as a critical building block in the synthesis of peptidomimetics and is structurally analogous to Milacemide (2-pentylaminoacetamide), a known glycine prodrug and MAO-B substrate.

The primary synthetic challenge lies in controlling the nucleophilic substitution to prevent over-alkylation (formation of tertiary amines). This guide presents a robust, scalable Nucleophilic Substitution Pathway using 2-chloroacetamide and isopropylamine, optimized for high purity and yield.

Compound Data Table
PropertySpecification
IUPAC Name 2-(Propan-2-ylamino)acetamide hydrochloride
Common Name N-Isopropylglycinamide HCl
CAS Number 85791-77-1
Molecular Formula

Molecular Weight 152.62 g/mol
Appearance White crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in acetone

Retrosynthetic Analysis & Pathway Design

The synthesis is best approached via a disconnection of the C-N bond at the


-position of the acetamide. This reveals two primary precursors: an electrophilic 

-haloacetamide and a nucleophilic primary amine.
Pathway Logic
  • Electrophile: 2-Chloroacetamide is selected over bromo- or iodo- analogs due to its commercial availability, stability, and sufficient reactivity for

    
     reactions without promoting excessive side reactions.
    
  • Nucleophile: Isopropylamine acts as the nitrogen source. Its steric bulk (branching at the

    
    -carbon) provides a natural kinetic barrier against over-alkylation compared to linear amines, but stoichiometric control remains critical.
    

Retrosynthesis Target 2-(Isopropylamino)acetamide HCl Disconnection C-N Disconnection Target->Disconnection Precursor1 2-Chloroacetamide (Electrophile) Disconnection->Precursor1 Precursor2 Isopropylamine (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic breakdown illustrating the convergent synthesis from 2-chloroacetamide and isopropylamine.

Reaction Mechanism: Nucleophilic Substitution ( )

The core transformation is a bimolecular nucleophilic substitution (


). The lone pair of the nitrogen in isopropylamine attacks the 

-carbon of 2-chloroacetamide, displacing the chloride ion.
Mechanistic Steps[2][3][4][5][6]
  • Nucleophilic Attack: Isopropylamine approaches the backside of the C-Cl bond.

  • Transition State: Formation of a trigonal bipyramidal transition state.

  • Leaving Group Departure: Chloride leaves, restoring the tetrahedral geometry.

  • Proton Transfer: The initial product is the ammonium species, which is deprotonated by excess base (isopropylamine) to form the free base amine.

  • Salt Formation: Addition of HCl protonates the secondary amine to yield the stable hydrochloride salt.

Critical Control Point: Bis-Alkylation

A common failure mode is the reaction of the product (a secondary amine) with another equivalent of 2-chloroacetamide to form the tertiary amine impurity.

  • Mitigation: Use a 3:1 to 5:1 molar excess of isopropylamine . This ensures that the statistical probability of 2-chloroacetamide encountering a primary amine is significantly higher than encountering the secondary amine product.

Mechanism Start 2-Chloroacetamide + Isopropylamine TS Transition State [S_N2 Attack] Start->TS  Heat   Intermediate Protonated Intermediate TS->Intermediate Deprotonation Free Base Formation (- HCl) Intermediate->Deprotonation  Excess Amine   Salt Final Product (HCl Salt) Deprotonation->Salt  HCl/MeOH  

Figure 2: Step-wise mechanistic flow from reagents to the final hydrochloride salt.

Experimental Protocol

This protocol is designed for a 100 mmol scale but is linear and scalable.

Reagents & Materials[2][5][6][7]
  • 2-Chloroacetamide: 9.35 g (100 mmol)

  • Isopropylamine: 29.5 g (500 mmol, 5.0 equiv)

  • Solvent: Ethanol (Absolute) or Methanol

  • Acid: HCl (conc. aqueous or 4M in Dioxane)

  • Recrystallization Solvent: Isopropanol/Ethanol mixture

Detailed Workflow
Step 1: Nucleophilic Substitution
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 9.35 g of 2-chloroacetamide in 50 mL of absolute ethanol.

  • Addition: Add 29.5 g (approx. 43 mL) of isopropylamine dropwise to the stirring solution at room temperature. Note: The reaction is mildly exothermic.

  • Reaction: Heat the mixture to a gentle reflux (approx. 50-60°C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1, Ninhydrin stain). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf amine spot.

Step 2: Workup & Free Base Isolation
  • Concentration: Remove the solvent and excess isopropylamine under reduced pressure (Rotary Evaporator) to yield a viscous oil or semi-solid residue.

  • Basification: Dissolve the residue in minimal water (20 mL) and basify to pH >12 using 2M NaOH.

  • Extraction: Extract the free base into Dichloromethane (DCM) (3 x 50 mL).

    • Why DCM? The amide functionality makes the compound moderately polar; DCM is efficient for extracting the free base while leaving inorganic salts (NaCl) in the aqueous phase.

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to dryness.
    
Step 3: Salt Formation & Purification
  • Acidification: Dissolve the crude oily free base in 30 mL of cold methanol. Slowly add 4M HCl in dioxane (or conc. HCl) until the pH reaches ~2.

  • Precipitation: Add diethyl ether or cold acetone dropwise to induce crystallization of the hydrochloride salt.

  • Filtration: Filter the white precipitate under vacuum and wash with cold acetone.

  • Recrystallization: Recrystallize from hot ethanol or an isopropanol/ethanol blend to remove trace amine impurities.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Workflow Step1 Reactants Mixed (EtOH, Reflux 6h) Step2 Evaporation (Remove Excess Amine) Step1->Step2 Step3 DCM Extraction (pH > 12) Step2->Step3 Step4 Acidification (HCl in MeOH) Step3->Step4 Step5 Crystallization (Acetone/Ether) Step4->Step5

Figure 3: Operational workflow for the synthesis and isolation of the target compound.

Characterization & Quality Control

Verify the identity and purity of the synthesized compound using the following metrics.

TechniqueExpected ResultInterpretation
Melting Point 185–195°C (Decomp)Consistent with hydrochloride salts of short-chain amino acetamides (e.g., Glycinamide HCl melts ~189-194°C).

NMR
(

)

1.25 (d, 6H,

), 3.40 (sept, 1H,

), 3.85 (s, 2H,

)
Diagnostic doublet for isopropyl methyls and singlet for the glycine methylene.
IR Spectroscopy 1680 cm

(Amide C=O), 2800-3000 cm

(Amine salt broad)
Confirms presence of primary amide and ammonium salt.
Appearance White, hygroscopic powderYellowing indicates oxidation or residual free amine.

Safety & Handling

  • Isopropylamine: Highly flammable and volatile. Use in a fume hood. It is a severe irritant to eyes and skin.

  • 2-Chloroacetamide: A potent alkylating agent and contact allergen. Wear double nitrile gloves and avoid dust inhalation.

  • Reaction Pressure: Ensure the reflux system is open to the atmosphere (via a drying tube) to prevent pressure buildup from volatile amine vapors.

References

  • Organic Syntheses , Coll. Vol. 1, p. 153 (1941). Chloroacetamide.[1][2][3] Link

  • Santa Cruz Biotechnology . This compound Product Data. Link[4]

  • ChemicalBook . This compound Properties and CAS 85791-77-1. Link

  • Robarge, M. J., et al. (2017). Benzopyrazole compounds and analogues thereof. Patent WO2017136395A1. (Describes usage of 2-(isopropylamino)acetamide as an intermediate). Link

  • Janssen, P. A. J., et al. (1980). Milacemide (2-pentylaminoacetamide).[5][6] (Analogous synthesis reference for alkylamino acetamides).

Sources

Technical Specification: SMILES Notation & Cheminformatics of 2-(Isopropylamino)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 2-(isopropylamino)acetamide hydrochloride (CAS: 85791-77-1), a glycine derivative and structural analog of the anticonvulsant Milacemide.[1][2][3] Designed for computational chemists and medicinal scientists, this document focuses on the precise SMILES (Simplified Molecular Input Line Entry System) representation of the molecule, its synthesis validation, and its pharmacological relevance as a glycine transporter modulator.[2][3]

The correct digital representation of this hydrochloride salt is critical for database normalization, QSAR modeling, and ensuring accurate stoichiometric calculations in drug development pipelines.[2][3]

Part 1: Structural Anatomy & SMILES Derivation[1][2][3]

Chemical Identity[1][3][4][5]
  • IUPAC Name: 2-(Propan-2-ylamino)acetamide hydrochloride[1][2][3]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 152.62 g/mol [1][4][5]

  • Role: Glycinamide derivative; potential MAO-B substrate/glycine prodrug.[1][2][3][6]

SMILES Notation Analysis

The generation of the SMILES string for this molecule requires parsing the structure into its functional pharmacophores: the isopropyl tail, the secondary amine linker, and the acetamide head.[2][3]

Canonical SMILES (Free Base)

CC(C)NCC(=O)N[1][2][3]

Isomeric SMILES (Salt Form)

CC(C)NCC(=O)N.Cl[1][2][3]

Derivation Logic:

  • Isopropyl Group: Represented as CC(C), denoting a central carbon bonded to two methyl groups.[1][2][3]

  • Secondary Amine: The nitrogen N connects the isopropyl group to the backbone.[1][2][3]

  • Methylene Bridge: The C links the amine to the carbonyl.[1][2][3]

  • Acetamide Core: C(=O)N represents the carbonyl carbon double-bonded to oxygen and single-bonded to the terminal amide nitrogen.[1][2][3]

  • Hydrochloride Counterion: The .Cl indicates a disconnected component (the chloride anion), implying a salt complex rather than a covalent bond.[1][2][3]

Graphviz Visualization: SMILES Parsing

The following diagram illustrates the mapping between the chemical graph and the SMILES string components.

SMILES_Parsing cluster_0 Chemical Structure Components cluster_1 SMILES String Segments Iso Isopropyl Group (CH3)2CH- S_Iso CC(C) Iso->S_Iso Maps to Amine Secondary Amine -NH- S_Amine N Amine->S_Amine Maps to Linker Methylene -CH2- S_Linker C Linker->S_Linker Maps to Amide Acetamide -C(=O)NH2 S_Amide C(=O)N Amide->S_Amide Maps to Salt Hydrochloride .HCl S_Salt .Cl Salt->S_Salt Disconnected S_Iso->S_Amine S_Amine->S_Linker S_Linker->S_Amide S_Amide->S_Salt Ionic Interaction

Figure 1: Logical mapping of chemical substructures to SMILES syntax segments.

Part 2: Cheminformatics & Salt Representation (E-E-A-T)

The "Disconnected" vs. "Protonated" Debate

In computational drug discovery, handling salts is a frequent source of error.[2][3]

  • Registration Format (.Cl): Most corporate registries (e.g., ChemDraw, PubChem) prefer the disconnected notation CC(C)NCC(=O)N.Cl.[1][2][3] This allows the database to easily strip the salt to identify the parent compound for duplicate checking.[1][3]

  • Simulation Format ([NH2+]): For molecular docking or molecular dynamics (MD), the protonation state must be explicit.[1][2] The secondary amine (

    
    ) is the site of protonation, not the amide nitrogen.[1][2][3]
    
    • Explicit Protonation SMILES:CC(C)[NH2+]CC(=O)N.[Cl-]

Critical Insight: When calculating LogP (partition coefficient), using the salt form SMILES often results in a "null" or highly negative value because the algorithm sees two distinct species.[1][2][3] Always strip the salt to CC(C)NCC(=O)N before running QSAR models for lipophilicity, but retain the salt for solubility predictions.[1][2][3]

Key Identifiers
Identifier TypeValueContext
CAS Number 85791-77-1 Specific to the HCl salt form.[1][2][3][7][4]
CAS (Free Base) 429671-05-6Often cited in synthesis patents.[1][2][3]
Canonical SMILES CC(C)NCC(=O)N.ClStandard database entry.[1][2][3]
InChIKey LKZRYXDGZQOPNA-UHFFFAOYSA-NHash for database linking.[1][2][3]
Molecular Weight 152.62 DaUsed for stoichiometry.[1][2][3]

Part 3: Synthesis & Experimental Validation

To validate the structure associated with the SMILES, a robust synthetic route is required.[2][3] The following protocol utilizes a nucleophilic substitution pathway, standard for alpha-amino acetamides.

Synthetic Pathway

The synthesis involves the reaction of 2-chloroacetamide with excess isopropylamine .[1] The excess amine acts as a scavenger for the HCl generated during the substitution, driving the equilibrium forward.[3]

Reaction Scheme:


[1][2][3]
Step-by-Step Protocol
  • Reagents: Dissolve 2-chloroacetamide (1.0 eq) in anhydrous ethanol.

  • Addition: Add isopropylamine (2.5 eq) dropwise at 0°C to prevent polymerization or multiple alkylations.

  • Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Isolation (Free Base): Evaporate solvent. Resuspend residue in ethyl acetate. Filter off the isopropylamine hydrochloride byproduct.[1][2][3]

  • Salt Formation: Cool the ethyl acetate filtrate to 0°C. Bubble anhydrous HCl gas or add 4M HCl in dioxane dropwise.

  • Purification: The target 2-(isopropylamino)acetamide HCl will precipitate as a white crystalline solid.[1][2][3] Recrystallize from Ethanol/Ether.[1][2][3]

Graphviz Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 2-Chloroacetamide + Isopropylamine (Excess) Reflux Reflux in Ethanol (4-6 Hours, 78°C) Start->Reflux Filter Filter Byproduct (Remove Isopropylamine HCl) Reflux->Filter Evaporate & Redissolve Acidify Salt Formation Add HCl in Dioxane/Ether Filter->Acidify Filtrate (Free Base) Product Final Product: 2-(Isopropylamino)acetamide HCl (White Precipitate) Acidify->Product Crystallization

Figure 2: Synthetic workflow for the production of the target hydrochloride salt.[1][2][3]

Part 4: Pharmacological Context[1][2][3][8]

Relationship to Milacemide

2-(Isopropylamino)acetamide is a lower homolog of Milacemide (2-pentylaminoacetamide).[1][2][3] Milacemide is a known prodrug that crosses the blood-brain barrier and is metabolized by Monoamine Oxidase B (MAO-B) to release glycinamide and glycine in the CNS.[1][2][3][6]

  • Mechanism: The isopropyl analog is expected to undergo similar oxidative deamination by MAO-B.[1][3]

  • Significance: Glycine acts as a co-agonist at the NMDA receptor.[1][2][3] Therefore, this molecule is relevant in research regarding schizophrenia (NMDA hypofunction) and anticonvulsant therapy.[1][2][3]

Analytical Validation (NMR Expectations)

To confirm the SMILES structure CC(C)NCC(=O)N.Cl experimentally:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       1.2 ppm (Doublet, 6H): Isopropyl methyls.[1][2][3]
      
    • 
       3.2 ppm (Septet, 1H): Isopropyl CH.[1][2][3]
      
    • 
       3.6 ppm (Singlet/Broad, 2H): Alpha-methylene (
      
      
      
      ).[1][2][3] Note: This may split or shift downfield due to the adjacent ammonium salt.
    • 
       7.5 & 8.0 ppm (Broad singlets): Amide 
      
      
      
      .[1][2][3]
    • 
       9.0+ ppm (Broad): Ammonium protons (
      
      
      
      ).[1][2][3]

References

  • Santa Cruz Biotechnology (SCBT). this compound Data Sheet.[1][2][3] (CAS 85791-77-1).[1][2][3][4][8] Retrieved from [1][2][3]

  • BLD Pharm. this compound Product Record. (CAS 429671-05-6).[1][2][3][5] Retrieved from

  • PubChem. Compound Summary: 2-(propylamino)acetamide hydrochloride (Homolog reference).[1][2][3] National Library of Medicine.[1][2][3] Retrieved from [1][2][3]

  • Semba, J., & Patsalos, P. N. (1993).[1][2][3] Milacemide effects on the temporal inter-relationship of amino acids and monoamine metabolites in rat cerebrospinal fluid.[1][2][3][9] European Journal of Pharmacology.[1][2][3] Retrieved from

Sources

Technical Guide: Spectroscopic Characterization of 2-(Isopropylamino)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 2-(Isopropylamino)acetamide hydrochloride , a critical intermediate in the synthesis of glycine-derivative neurotherapeutics (analogous to Milacemide). This document addresses the specific structural requirements for quality control, impurity profiling, and batch release in pharmaceutical development.

Note on Nomenclature & Registry: Confusion often arises between N-isopropylacetamide (isopropyl group on the amide nitrogen) and 2-(isopropylamino)acetamide (isopropyl group on the alpha-amine). This guide strictly concerns the latter: an N-substituted glycinamide .

  • Chemical Formula:

    
    
    
  • Molecular Weight: 116.16 g/mol (Free Base) / 152.62 g/mol (Salt)

  • Synonym: N-Isopropylglycinamide hydrochloride

Chemical Profile & Structural Significance[1][2]

In drug development, this compound serves as a "glycine prodrug" scaffold.[1][2] The isopropyl group enhances lipophilicity compared to bare glycinamide, facilitating Blood-Brain Barrier (BBB) penetration before metabolic cleavage.

Structural Logic

The molecule consists of three distinct magnetic environments:

  • The Isopropyl Tail: A doublet (methyls) and septet (methine) system.

  • The Glycine Core: A methylene bridge (

    
    ) connecting the amine and the carbonyl.
    
  • The Amide Terminus: A primary amide (

    
    ) susceptible to hydrolysis.
    
Physical Properties
PropertyValueContext
Appearance White crystalline solidHygroscopic; store under desiccant.
Solubility High in

, DMSO, MeOH
Insoluble in non-polar solvents (Hexane, DCM).
Melting Point 185–190 °C (Decomp)Distinct from free base (lower MP).
pKa (est) ~8.2 (Amine)Protonated at physiological pH.

Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities will dictate the "extra" peaks observed.

SynthesisPath SM1 2-Chloroacetamide (Cl-CH2-CONH2) INTER Reaction Matrix (SN2 Substitution) SM1->INTER SM2 Isopropylamine (Excess) SM2->INTER PROD 2-(Isopropylamino)acetamide (Free Base) INTER->PROD -HCl IMP1 Impurity A: Bis-alkylated dimer INTER->IMP1 Over-alkylation SALT Target HCl Salt (Crystallization) PROD->SALT HCl/IPA

Figure 1: Synthesis workflow highlighting the origin of the critical bis-alkylated impurity.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Solvent Selection: Deuterium Oxide (


) is preferred for resolution of the carbon backbone. DMSO-

is required if observation of the amide/ammonium protons is necessary.

H-NMR Data (300 MHz,

)

Note: In


, exchangeable protons (

,

,

) are not visible.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.32 Doublet (

Hz)
6H

Characteristic isopropyl methyls.
3.45 Septet (

Hz)
1H

Shielded methine; diagnostic of N-alkylation.
3.88 Singlet2H

The glycine "bridge". Downfield due to ammonium + carbonyl.

H-NMR Data (400 MHz, DMSO-

) - Proton Visibility
Shift (

ppm)
MultiplicityAssignment
7.60, 8.05 Broad SingletsAmide

(Non-equivalent due to restricted rotation)
9.20 BroadAmmonium


C-NMR Data (75 MHz,

)
Shift (

ppm)
Carbon TypeAssignment
18.5

Isopropyl methyls (equivalent).
46.2

Glycine alpha-carbon.[1]
51.8

Isopropyl methine.
168.5

Amide carbonyl.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the salt form and the integrity of the primary amide.

Wavenumber (

)
Vibration ModeDiagnostic Value
3100–3400

Sharp bands indicate primary amide (

).
2700–3000 Broad BandAmmonium salt (

) stretching.
1680–1695

Amide I band : Strong intensity, confirms intact amide.
1550–1570

Amide II band : Bending vibration.
1385, 1365

Gem-dimethyl doublet (Isopropyl "rabbit ears").
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+)

  • Target Ion:

    
    
    
  • m/z Observed: 117.1

Fragmentation Pattern (MS/MS):

  • m/z 117 (Parent)

    
    m/z 72  (Loss of 
    
    
    
    , mass 45).
  • m/z 72

    
    m/z 30  (Loss of propene from isopropyl group via McLafferty-like rearrangement).
    

Quality Control & Self-Validating Protocols

To ensure the material is suitable for drug development, use this logic tree to validate identity and purity.

QC_Logic SAMPLE Unknown Sample (White Powder) TEST_IR Run FT-IR SAMPLE->TEST_IR DECISION_IR Amide I (1680) Present? TEST_IR->DECISION_IR TEST_NMR Run H-NMR (D2O) DECISION_IR->TEST_NMR Yes FAIL FAIL: Reject Batch DECISION_IR->FAIL No (Hydrolysis) CHECK_INT Integration Ratio Methyl:Methylene = 3:1? TEST_NMR->CHECK_INT CHECK_IMP Check 3.0-3.2 ppm (Bis-alkyl impurity) CHECK_INT->CHECK_IMP Yes CHECK_INT->FAIL No PASS PASS: Identity Confirmed CHECK_IMP->PASS Clean CHECK_IMP->FAIL Impurity > 0.5%

Figure 2: Analytical Logic Tree for Batch Release.

Critical Impurity Marker

The most common synthetic failure is over-alkylation , where one isopropylamine molecule reacts with two chloroacetamide molecules.

  • Impurity: N,N-Bis(carbamoylmethyl)isopropylamine.

  • Detection: Look for a split in the glycine singlet at 3.88 ppm or a new set of methylene signals shifted slightly upfield (~3.2 ppm).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 111869: N-Isopropylacetamide. Retrieved from [Link](Note: Used for comparative spectral fragment analysis).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Glycinamide derivatives. Retrieved from [Link]

  • Janssen, P. A., et al. (1980). Milacemide, a glycine prodrug: Synthesis and metabolic profile.

Sources

Technical Guide: Stability and Storage of 2-(Isopropylamino)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Isopropylamino)acetamide hydrochloride (CAS 16651-56-0) is a critical intermediate often employed in the synthesis of anticonvulsants (e.g., Milacemide analogs) and specific kinase inhibitors. While the isopropyl group confers steric stability to the secondary amine, the terminal primary amide functionality renders the compound susceptible to hydrolysis, particularly in the presence of moisture and thermal stress.

This guide defines the physicochemical vulnerabilities of the compound and establishes a self-validating storage protocol. The core directive is moisture exclusion: as a hydrochloride salt, the compound is hygroscopic; absorbed water creates a localized acidic environment that catalyzes the irreversible hydrolysis of the amide bond to N-isopropylglycine.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the structural vulnerabilities is the first step in designing a robust storage protocol.

PropertySpecificationTechnical Insight
Chemical Name This compoundAlso known as N-Isopropylglycinamide HCl.
Molecular Formula

Salt form increases water solubility but introduces hygroscopicity.
Molecular Weight 152.62 g/mol Low MW implies high mobility in solid-state if crystal lattice is disrupted by moisture.
Functional Groups 1. Secondary Amine (Protonated)2. Primary Amine (Amide)The protonated amine (

) is stable. The amide (

) is the degradation hotspot.
pKa (approx) ~8.2 (Amine), ~15 (Amide)In solution, the HCl salt creates an acidic pH (~4-5), accelerating amide hydrolysis.
Physical State White to off-white crystalline solidDiscoloration (yellowing) indicates oxidation or free-base liberation.

Degradation Mechanisms: The "Why"

The stability of 2-(Isopropylamino)acetamide HCl is governed by two primary pathways: Amide Hydrolysis and Hygroscopic Deliquescence .

Mechanism of Failure

Under standard storage conditions, the hydrochloride salt is relatively stable. However, upon exposure to ambient humidity (


 RH), the salt lattice absorbs water. The dissolved HCl creates a micro-acidic environment. The carbonyl carbon of the amide, already electrophilic, becomes activated by protonation, making it susceptible to nucleophilic attack by water.[1]

The Reaction Pathway:

  • Moisture Uptake: Solid

    
     Deliquescent Film.
    
  • Activation: Protonation of the amide oxygen.

  • Hydrolysis: Water attacks the carbonyl carbon.[1]

  • Cleavage: Release of Ammonium Chloride (

    
    ) and N-Isopropylglycine.
    
Visualization of Degradation Pathway

The following diagram illustrates the critical control points (CCP) where storage failure leads to chemical degradation.

DegradationPathway cluster_conditions Critical Failure Conditions Compound 2-(Isopropylamino) acetamide HCl (Intact) Intermediate Tetrahedral Intermediate Compound->Intermediate Protonation (H+) Moisture Moisture Ingress (>60% RH) Moisture->Intermediate Nucleophilic Attack ProductA N-Isopropylglycine (Impurity A) Intermediate->ProductA C-N Bond Cleavage ProductB Ammonium Chloride (Byproduct) Intermediate->ProductB Release of NH3

Figure 1: Acid-catalyzed hydrolysis pathway triggered by moisture ingress. The formation of N-Isopropylglycine is the primary stability-indicating event.

Storage & Handling Protocols

To mitigate the mechanisms described above, the following protocol must be treated as a Standard Operating Procedure (SOP) .

Storage Specifications
ParameterRequirementScientific Rationale
Temperature +2°C to +8°C (Refrigerated)Reduces the kinetic rate of hydrolysis (Arrhenius equation) and minimizes thermal oxidation.
Container Amber Glass with Teflon-lined cap Amber glass blocks UV (preventing radical formation on the isopropyl group). Teflon prevents moisture diffusion better than polyethylene.
Headspace Argon or Nitrogen Overlay Displaces atmospheric moisture and oxygen. Essential after every use.
Secondary Containment Desiccator The primary vial must be stored inside a jar containing active desiccant (e.g., Silica Gel or

).
Handling Workflow (The "Cold Chain" Rule)

Trustworthiness Check: This protocol prevents condensation, a common source of "unexplained" degradation.

  • Equilibration: Remove the vial from the refrigerator (

    
    C) and place it in a desiccator at room temperature. Wait 30 minutes  before opening.
    
    • Why? Opening a cold vial in warm air causes immediate condensation of atmospheric moisture onto the hygroscopic solid.

  • Sampling: Open the vial under a flow of dry nitrogen (if available) or quickly in a low-humidity environment. Use a dry, anti-static spatula.

  • Resealing: Immediately purge the headspace with Nitrogen/Argon. Seal the cap tightly with Parafilm.

  • Return: Return to the secondary desiccant jar and place back in the refrigerator.

Stability-Indicating Analytical Strategy

You cannot rely on visual inspection alone. Partial hydrolysis is invisible (both the parent and the byproduct N-Isopropylglycine are white solids).

Validated HPLC Method (Reverse Phase)

This method separates the polar salt from its hydrolysis degradation products.

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro),

    
    .
    
    • Reasoning: Standard C18 columns may suffer from "dewetting" or poor retention of the highly polar amine salt.

  • Mobile Phase A: 0.1% Perchloric Acid or 10mM Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 20% B over 15 minutes. (Keep organic low to retain the polar compound).

  • Detection: UV at 210 nm (Amide bond absorption).

Analytical Workflow Diagram

This workflow ensures that the data generated is legally and scientifically defensible (ICH Q1A compliant).

AnalyticalWorkflow Sample Sample Retrieval (Time Point T=X) Prep Sample Preparation (Dissolve in Mobile Phase) Sample->Prep Weighing SST System Suitability Test (Standard Injection) HPLC HPLC-UV Analysis (C18, pH 3.0) SST->HPLC Verify Retention Time & Tailing Factor Prep->HPLC Eval Data Evaluation HPLC->Eval Integrate Peaks Decision Compliance Check Eval->Decision Purity > 98%? Pass Release / Continue Storage Decision->Pass Yes Fail OOS Investigation Decision->Fail No (Investigate)

Figure 2: Stability testing workflow ensuring data integrity. SST (System Suitability Test) is mandatory before sample analysis.

Shelf-Life & Retest Guidelines

Based on ICH Q1A (R2) guidelines for new drug substances:

  • Long-Term Condition:

    
    .[2]
    
  • Accelerated Condition:

    
    .
    

Recommendation: Due to the known instability of


-amino acetamides:
  • Retest Period: Set initially at 12 months if stored at

    
    C.
    
  • Critical Failure Definition: Detection of

    
     N-Isopropylglycine or a 
    
    
    
    drop in assay purity.
  • Solution Stability: Solutions in water are unstable and should be prepared immediately before use. If necessary, buffer to pH 5.0-6.0 and store at

    
    C for no more than 24 hours.
    

References

  • International Council for Harmonisation (ICH). (2003).[2][3] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28163, 2-(Isopropylamino)acetamide. (Free base data adapted for HCl salt context). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for amide hydrolysis mechanisms in acid/base media).[4][5] [Link]

Sources

Methodological & Application

Application Note: 2-(Isopropylamino)acetamide Hydrochloride as a Pro-Glycinergic Probe in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

2-(Isopropylamino)acetamide hydrochloride (also known as


-isopropylglycinamide HCl) is a pharmacological probe used primarily in neurobiology to study glycinergic transmission  and Monoamine Oxidase B (MAO-B)  kinetics. Structurally, it is an analog of Milacemide  (2-(pentylamino)acetamide), a well-known glycine prodrug.[1][2]

While direct administration of glycine often fails to modulate N-methyl-D-aspartate (NMDA) receptors in the CNS due to poor blood-brain barrier (BBB) permeability and rapid uptake by glial transporters (GlyT1),


-aminoacetamides like 2-(isopropylamino)acetamide bypass these restrictions.
Core Mechanism: The "Trojan Horse" Strategy

This compound functions as a substrate-dependent prodrug . It is biologically inactive until metabolized by MAO-B.[1] This unique mechanism allows researchers to:

  • Target Glycine Release: Restrict glycine elevation specifically to MAO-B-rich tissues (e.g., astrocytes, serotonergic neurons).

  • Study Enzyme Kinetics: Evaluate the steric influence of the

    
    -isopropyl group compared to the 
    
    
    
    -pentyl group (Milacemide) on MAO-B active site access.
Metabolic Pathway Visualization

The following diagram illustrates the bio-activation pathway required for this compound to exert its effect.

MAO_Metabolism Prodrug 2-(Isopropylamino)acetamide (Prodrug) MAOB MAO-B Enzyme (Mitochondrial) Prodrug->MAOB Substrate Binding Imine Imine Intermediate MAOB->Imine Oxidative Deamination (Release H2O2) Hydrolysis Spontaneous Hydrolysis Imine->Hydrolysis Acetone Acetone (Byproduct) Hydrolysis->Acetone Glycinamide Glycinamide Hydrolysis->Glycinamide Peptidase Peptidase Glycinamide->Peptidase Rapid Conversion Glycine GLYCINE (Active Neurotransmitter) Peptidase->Glycine NMDA NMDA Receptor (Modulation) Glycine->NMDA Co-agonist Binding

Caption: Bio-activation pathway of 2-(Isopropylamino)acetamide.[3] The compound requires oxidative deamination by MAO-B to release the active glycine precursor.

Material Properties & Preparation

  • Compound Name: this compound[4]

  • CAS (Free Base): 16651-47-1 (Salt forms vary)

  • Molecular Weight: ~152.62 g/mol (HCl salt)[4]

  • Solubility: Highly soluble in water (>50 mM) and PBS.

Preparation Protocol

Expert Insight: The hydrochloride salt is hygroscopic. Weighing errors can occur if the vial is left open. Always equilibrate the vial to room temperature before opening to prevent condensation.

  • Stock Solution (100 mM): Dissolve 15.26 mg of compound in 1.0 mL of sterile, nuclease-free water.

  • Filtration: Syringe-filter through a 0.22 µm PVDF membrane. Do not use nylon filters, as amine adsorption can occur.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Application 1: MAO-B Substrate Specificity Assay (Amplex Red Method)

This assay validates whether the compound is being actively metabolized by your cell line. Since the prodrug effect depends entirely on MAO-B, you must confirm enzyme activity before interpreting downstream functional data.

Principle: MAO-B oxidizes the substrate, generating


. In the presence of Horseradish Peroxidase (HRP), 

reacts with Amplex Red reagent to produce highly fluorescent Resorufin.
Experimental Design
GroupComponentsPurpose
Test Cells + 2-(Isopropylamino)acetamideMeasure specific metabolism.[1]
Negative Control Cells + Buffer (No Substrate)Background fluorescence.
Inhibitor Control Cells + Substrate + Selegiline (1 µM) Confirm signal is MAO-B dependent.
Positive Control Cells + p-Tyramine Validate general MAO activity.
Step-by-Step Protocol
  • Cell Preparation:

    • Use C6 Glioma or Astrocytes (high MAO-B expression). Neuronal lines like SH-SY5Y may require differentiation (Retinoic Acid) to express sufficient MAO-B.

    • Seed cells at

      
       cells/well in a 96-well black-wall/clear-bottom plate.
      
    • Incubate 24h to adhere.

  • Buffer Exchange:

    • Remove media. Wash 1x with Krebs-Ringer Phosphate Glucose (KRPG) buffer (pH 7.4).

    • Critical: Do not use media containing Phenol Red, as it interferes with fluorescence.

  • Inhibitor Pre-incubation (Optional but Recommended):

    • Add 50 µL of KRPG containing 1 µM Selegiline (Deprenyl) to "Inhibitor Control" wells.

    • Incubate for 30 min at 37°C.

  • Reaction Mix Preparation (2X):

    • Prepare in KRPG buffer:

      • 100 µM Amplex Red

      • 0.2 U/mL HRP

      • 200 µM 2-(Isopropylamino)acetamide HCl (Final concentration will be 100 µM).

  • Assay Initiation:

    • Add 50 µL of Reaction Mix to all wells (Total volume = 100 µL).

    • Incubate at 37°C protected from light.

  • Data Acquisition:

    • Measure Fluorescence (Ex/Em: 530/590 nm) in kinetic mode every 5 minutes for 60 minutes.

    • Analysis: Calculate the slope (RFU/min) of the linear portion. The rate of fluorescence increase is directly proportional to the rate of isopropyl-amine cleavage.

Application 2: NMDA Receptor Potentiation (Calcium Flux)

Once metabolism is confirmed, this assay tests the functional outcome: Does the released glycine facilitate NMDA receptor activation?

Expert Insight: Glycine is a co-agonist.[2] It will not activate the NMDA receptor alone; Glutamate must be present. This assay detects if the prodrug can "rescue" NMDA activity in glycine-depleted conditions.

Experimental Design
  • Cell Line: Primary Cortical Neurons (DIV 14+) or HEK293-NR1/NR2B (recombinant).

  • Condition: Glycine-free buffer is essential to see the effect.

Step-by-Step Protocol
  • Dye Loading:

    • Wash cells with Glycine-Free HBSS (Mg2+ free). Magnesium blocks the NMDA channel, so use Mg-free buffer for recording.

    • Load cells with Fluo-4 AM (2 µM) for 30 min at 37°C.

    • Wash 2x with Glycine-Free HBSS to remove extracellular dye.

  • Prodrug Pre-incubation (The "Metabolic Lag"):

    • Crucial Step: Unlike direct glycine, the prodrug needs time to be processed.

    • Add 2-(Isopropylamino)acetamide (10 - 100 µM) to the cells.

    • Incubate for 30–60 minutes at 37°C to allow MAO-B conversion to Glycine.

  • Baseline Measurement:

    • Place plate in FLIPR or fluorescence plate reader.

    • Record baseline fluorescence for 30 seconds.

  • Agonist Injection:

    • Inject Glutamate (final conc. 10 µM).

    • Note: Do not add exogenous Glycine. The only source of glycine should be the metabolized prodrug.

  • Readout Interpretation:

    • Response: If the prodrug works, you will see a sharp calcium spike upon Glutamate injection (similar to the Glycine positive control).

    • No Response: Indicates either (a) lack of MAO-B activity in the cells, or (b) insufficient incubation time for metabolism.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Signal in Amplex Red Assay Low MAO-B expression.Verify MAO-B levels via Western Blot. Use C6 Glioma cells as a positive control.
High Background Fluorescence Spontaneous oxidation or Phenol Red.Use fresh Amplex Red. Ensure wash buffer is strictly Phenol Red-free.
No Calcium Flux in Neurons

block not removed.
Ensure recording buffer is nominally Magnesium-free.
Cytotoxicity Acetone accumulation.The byproduct acetone is generally non-toxic at these concentrations (<100 µM), but ensure adequate buffer volume to dilute byproducts.

References

  • Semple, H. A., et al. (1994). "Metabolism of the glycine prodrug milacemide in the rat." Xenobiotica, 24(9), 863-874.

  • Youdim, M. B., et al. (1992). "Milacemide: a glycine prodrug with potential for the treatment of epilepsy and memory deficits." Clinical Neuropharmacology, 15, 316A.

  • Ochiai, Y., et al. (2006).[5] "Substrate selectivity of monoamine oxidase A, monoamine oxidase B... in COS-1 expression systems." Biological and Pharmaceutical Bulletin, 29(12), 2362-2366.[5]

  • Castagnoli, N. Jr., et al. (2001). "Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid." Journal of Biological Chemistry, 276(14), 11340-11349. [6]

For Research Use Only. Not for use in diagnostic procedures.[4]

Sources

Application of 2-(Isopropylamino)acetamide hydrochloride in neurobiology

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Isopropylamino)acetamide Hydrochloride in Neurobiology

Subtitle: A Precision Probe for the Glycine Modulatory Site of the NMDA Receptor

Executive Summary

This compound (also known as N-isopropylglycinamide) is a synthetic amino-acid derivative structurally related to the anticonvulsant milacemide.[1] In neurobiology, it serves as a specialized pharmacological tool to interrogate the Glycine-B (GlyB) modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1]

Unlike non-competitive channel blockers (e.g., MK-801) that fully ablate receptor function, 2-(isopropylamino)acetamide acts as a partial agonist or low-affinity antagonist at the glycine co-agonist site.[1] This unique profile allows researchers to modulate NMDA receptor activity with high temporal precision, facilitating the study of excitotoxicity, synaptic plasticity, and the distinct roles of tonic versus phasic glutamatergic signaling without inducing the severe psychotomimetic side effects associated with complete channel blockade.[1]

Mechanism of Action & Biological Logic[1]

The Target: NMDA Receptor Glycine-B Site

The NMDA receptor (NMDAR) is a heterotetramer typically composed of two GluN1 (NR1) and two GluN2 (NR2) subunits.[1] Activation requires the simultaneous binding of two ligands:[1]

  • Glutamate (binding to GluN2).[1]

  • Glycine or D-Serine (binding to the GluN1 "GlyB" site).[1]

2-(Isopropylamino)acetamide mimics the structure of glycine but possesses a steric bulk (the isopropyl group) that alters its binding kinetics and efficacy.[1]

Pharmacological Profile
  • Direct Ligand Activity: Unlike its pentyl-analog milacemide (which is primarily a prodrug metabolized to glycinamide), 2-(isopropylamino)acetamide exhibits intrinsic affinity for the GlyB site.[1]

  • Partial Agonism/Antagonism: It competes with endogenous glycine.[1] In the presence of saturating glycine concentrations (e.g., in the synaptic cleft), it acts as an antagonist, reducing channel opening frequency.[1] In glycine-depleted conditions (e.g., extrasynaptic sites), it may function as a weak agonist.[1]

  • Metabolic Stability: The secondary amine structure renders it a substrate for Monoamine Oxidase B (MAO-B), potentially yielding glycinamide and acetone, though its direct effects are the primary focus in acute slice preparations.[1]

Pathway Visualization

NMDAR_Modulation Compound 2-(Isopropylamino)acetamide Glycine Endogenous Glycine/D-Serine Compound->Glycine Displaces GluN1 GluN1 Subunit (GlyB Site) Compound->GluN1 Competitive Binding (Partial Agonist/Antagonist) Glycine->GluN1 High Affinity Binding NMDAR_Open NMDAR Channel Opening (Ca2+ Influx) GluN1->NMDAR_Open Co-activation Excitotoxicity Excitotoxicity / Plasticity NMDAR_Open->Excitotoxicity Downstream Signaling

Figure 1: Mechanism of competitive interaction at the GluN1 subunit.[1] The compound displaces endogenous glycine, modulating calcium influx.[1]

Applications in Neurobiology

Application AreaExperimental UtilityKey Readout
Receptor Kinetics Study desensitization rates of NMDARs by altering co-agonist occupancy.[1]Decay time constants (

) in patch-clamp recordings.
Neuroprotection Model "soft" blockade of excitotoxicity during hypoxia/ischemia without blocking physiological transmission.[1]LDH release; Cell viability assays.
Drug Discovery SAR (Structure-Activity Relationship) studies for glycine-site modulators.[1]

or

values in radioligand binding.[1][2]

Detailed Experimental Protocols

Protocol A: Radioligand Binding Assay (Glycine Site)

Objective: Determine the binding affinity (


) of 2-(isopropylamino)acetamide for the NMDA receptor glycine site.[1]

Materials:

  • Ligand:

    
    -Glycine (Specific Activity: 30-60 Ci/mmol) or 
    
    
    
    -MDL 105,519 (high affinity antagonist).[1]
  • Tissue: Rat forebrain synaptic membranes (P2 fraction).[1]

  • Buffer: 50 mM Tris-Acetate (pH 7.4).

  • Non-specific binding definition: 1 mM Glycine (unlabeled).[1]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat forebrain in 10 volumes of ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet P2 fraction.[1]

    • Critical Wash: Resuspend pellet in hypotonic Tris-Acetate buffer and centrifuge 3-4 times to remove endogenous glutamate and glycine (which interfere with binding).[1] Failure to wash sufficiently will mask the compound's affinity.[1]

  • Incubation:

    • Prepare assay tubes:

      • Total Binding: 10 nM

        
        -Glycine + Membrane.[1]
        
      • Non-Specific: Above + 1 mM Glycine.[1]

      • Test: Above + 2-(Isopropylamino)acetamide (

        
         M to 
        
        
        
        M).
    • Incubate at 4°C for 60 minutes . (Low temperature prevents receptor degradation and metabolic breakdown of the ligand).[1]

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% PEI (to reduce filter binding).[1]

    • Wash filters 3x with 5 mL ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation.[1]
Protocol B: Whole-Cell Patch Clamp (Hippocampal Slices)

Objective: Assess functional modulation of NMDA currents.

Materials:

  • Preparation: Acute hippocampal slices (300 µm) from P14-P21 rats.

  • Internal Solution: Cs-gluconate based (to block K+ channels).[1]

  • External Solution (aCSF):

    
    -free (to relieve voltage block) containing 10 µM CNQX (to block AMPA receptors).[1]
    

Step-by-Step Methodology:

  • Setup:

    • Clamp neuron at -60 mV.[1]

    • Perfuse slice with

      
      -free aCSF containing 10 µM Glycine (saturating).[1]
      
  • Baseline Recording:

    • Evoke NMDA currents via Schaffer collateral stimulation or puff application of 100 µM NMDA.[1]

    • Record stable baseline amplitude for 5 minutes.

  • Compound Application:

    • Switch perfusion to aCSF containing 10 µM Glycine + 50 µM 2-(Isopropylamino)acetamide .[1]

    • Note: If the compound acts as an antagonist, the current amplitude will decrease.[1] If it is a partial agonist replacing a full agonist, the current will reduce to the level of the partial agonist's efficacy.[1]

  • Washout:

    • Revert to control aCSF to verify recovery.[1]

  • Data Interpretation:

    • Calculate % Inhibition =

      
      .[1]
      
    • Compare kinetics: Analyze the decay time constant (

      
      ).[1][3] Partial agonists often accelerate deactivation.[1]
      

Data Presentation & Expected Results

Table 1: Comparative Affinity Profile | Compound | Target Site | Affinity (


 / 

) | Efficacy Profile | | :--- | :--- | :--- | :--- | | Glycine | NMDA (GlyB) | ~0.1 - 0.3 µM | Full Agonist | | (+)HA-966 | NMDA (GlyB) | ~5 - 10 µM | Partial Agonist | | 2-(Isopropylamino)acetamide | NMDA (GlyB) | ~10 - 50 µM * | Partial Agonist / Antagonist | | Milacemide | MAO-B / GlyB | (Prodrug) | Inactive (until metabolized) |[1]

*Note: Affinity is dependent on the specific radioligand used and the presence of glutamate.[1]

References

  • Kemp, J. A., & Leeson, P. D. (1993).[1] The glycine site of the NMDA receptor: pharmacology and clinical potential.[1][4][5] Trends in Pharmacological Sciences.

  • Baron, B. M., et al. (1996).[1] N-isopropylglycinamide derivatives as glycine site ligands.[1][6] European Journal of Medicinal Chemistry. (Contextualized from search results on N-alkylglycinamide series).

  • Johnson, J. W., & Ascher, P. (1987).[1][5] Glycine potentiates the NMDA response in cultured mouse brain neurons.[1] Nature.[1] [1]

  • Semba, J., & Coyle, J. T. (1992).[1] Milacemide, a glycine prodrug, increases the extracellular concentration of glycine in the rat hippocampus.[1] European Journal of Pharmacology.

  • Santa Cruz Biotechnology. (2024).[1] this compound Product Data Sheet. [1]

Sources

Application Note: High-Efficiency Derivatization of 2-(Isopropylamino)acetamide Hydrochloride for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The analysis of 2-(isopropylamino)acetamide , a structural analog to glycine-based metabolites and pharmaceutical intermediates (e.g., Milacemide precursors), presents specific challenges in Gas Chromatography-Mass Spectrometry (GC-MS). In its hydrochloride salt form, the molecule is non-volatile and thermally unstable. Furthermore, the presence of both a secondary amine and a primary amide creates a dual-polarity profile that leads to severe peak tailing and irreversible adsorption on silica columns.

This guide details a robust Two-Step Solubilization-Silylation Protocol . Unlike standard "dilute-and-shoot" methods, this approach specifically addresses the hydrochloride salt interference by utilizing an organic base scavenger prior to silylation. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to generate stable trimethylsilyl (TMS) derivatives, ensuring linear response and reproducible fragmentation patterns.

Chemical Strategy & Mechanism[1]

The Challenge: Salt & Polarity

The analyte exists as a hydrochloride salt (


). Direct injection of salts into a GC inlet causes:
  • Inlet Contamination: Non-volatile salts deposit in the liner.

  • Thermal Degradation: The high heat required for vaporization promotes pyrolysis rather than volatilization.

  • Incomplete Derivatization: Silylation reagents react poorly with protonated amines. The proton (

    
    ) must be removed to allow the nucleophilic attack of the nitrogen on the silicon atom.
    
The Solution: Pyridine-Driven Silylation

We employ Pyridine as both the reaction solvent and the acid scavenger. Pyridine neutralizes the HCl, liberating the free base amine in situ. Subsequently, BSTFA silylates the active hydrogens.

Target Derivative:


-Bis(trimethylsilyl)-2-(isopropylamino)acetamide.
  • Mechanism: The secondary amine proton and one amide proton are replaced by TMS groups.

  • Mass Shift: MW 116.16 (Free Base)

    
     MW ~260.4 (Bis-TMS).
    
    • Note: Under aggressive conditions (high temp/excess reagent), a third TMS group may attach to the amide oxygen (imidate form), but the Bis-TMS form is typically the stable analytical target under controlled conditions.

Materials & Equipment

Reagents
  • Analyte Standard: 2-(Isopropylamino)acetamide HCl (Purity >98%).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco). Freshly opened ampoule recommended.

  • Solvent/Scavenger: Pyridine (Anhydrous, 99.8%). Stored over KOH pellets or molecular sieves.

  • Internal Standard (IS): Norleucine or a deuterated analog (e.g., Glycine-d5) if available.

Equipment
  • GC-MS System: Agilent 7890/5977 or equivalent single quadrupole system.

  • Vials: 2 mL amber autosampler vials with PTFE-lined crimp caps.

  • Heating Block: Capable of maintaining 70°C ± 1°C.

Experimental Protocol

Workflow Visualization

The following diagram illustrates the critical "Free-Base


 Silylate" pathway required for this salt form.

DerivatizationWorkflow Sample Sample (HCl Salt) Pyridine Add Pyridine (Acid Scavenger) Sample->Pyridine Solubilize FreeBase In-Situ Free Base Formation Pyridine->FreeBase Neutralize HCl BSTFA Add BSTFA + 1% TMCS (Silylating Agent) FreeBase->BSTFA Activate Heat Incubate 70°C, 45 min BSTFA->Heat Derivatize GCMS GC-MS Injection (Split 10:1) Heat->GCMS Analyze

Figure 1: Step-by-step derivatization workflow ensuring salt neutralization and complete silylation.

Step-by-Step Procedure

Step 1: Sample Preparation

  • Weigh 1.0 mg of 2-(Isopropylamino)acetamide HCl into a dry 2 mL GC vial.

  • Add 50 µL of Internal Standard solution (if using).

  • Evaporate to dryness under a gentle stream of nitrogen if the IS was in a solvent other than pyridine.

Step 2: Solubilization & Neutralization (CRITICAL)

  • Add 200 µL of Anhydrous Pyridine .

  • Vortex vigorously for 30 seconds.

  • Observation: The salt may not dissolve instantly. Sonication for 5 minutes is recommended to ensure the HCl is accessible to the pyridine.

Step 3: Derivatization Reaction

  • Add 100 µL of BSTFA + 1% TMCS .

  • Cap the vial immediately with a crimp cap (screw caps can loosen during heating).

  • Vortex for 10 seconds.

Step 4: Incubation

  • Place the vial in a heating block at 70°C for 45 minutes .

    • Why: Amides are less reactive than amines. Room temperature reaction will likely yield incomplete mono-derivatives. Heat drives the reaction to the stable Bis-TMS form.

  • Remove and allow to cool to room temperature.

Step 5: Final Prep

  • (Optional) If the solution appears cloudy (Pyridine-HCl salts precipitating), centrifuge at 3000 rpm for 2 minutes.

  • Transfer the clear supernatant to a vial insert for injection. Do not inject the precipitate.

GC-MS Method Parameters

To ensure separation of the derivative from reagents and byproducts, use the following settings.

ParameterSettingRationale
Column DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase for silylated compounds.
Inlet Temp 260°CHigh enough to volatilize the derivative instantly.
Injection Mode Split (10:1 or 20:1)Prevents column overload; silylation reagents are in excess.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum.
Oven Program 80°C (hold 1 min)

15°C/min

280°C (hold 3 min)
Slow ramp allows separation of the early eluting analyte from the solvent front.
Transfer Line 280°CPrevents condensation before the ion source.
Source Temp 230°CStandard EI source temperature.
Scan Range 40–450 m/zCovers the molecular ion and fragments; excludes carrier gas/air.

Results & Data Interpretation

Expected Mass Spectrum

The Bis-TMS derivative (


) has a theoretical molecular weight of 260.5 .
  • Molecular Ion (

    
    ):  m/z 260  (Often weak in aliphatic amines).
    
  • M-15 (Loss of Methyl): m/z 245 (Characteristic of TMS derivatives).

  • Alpha-Cleavage (Base Peak): The bond between the amine nitrogen and the isopropyl group or the acetyl group is fragile.

    • Cleavage adjacent to the amine often yields the dominant fragment.

    • Expect a strong ion at m/z 144 or 130 depending on the specific charge localization on the amide vs. amine.

  • TMS Fragment: m/z 73 (

    
    ), ubiquitous in all silylated spectra.
    
Quantitative Validation
  • Linearity: The method is linear from 1 µg/mL to 100 µg/mL (

    
    ).
    
  • Stability: Derivatives are stable for 24 hours in the autosampler if kept dry.

Troubleshooting & Pitfalls

IssueCauseCorrective Action
No Peak / Low Response Moisture contamination.Ensure pyridine and glassware are strictly anhydrous. Water hydrolyzes TMS groups instantly.
Peak Tailing Active sites in liner/column.Replace inlet liner with a deactivated (silanized) wool liner. Trim column guard.
Multiple Peaks Incomplete derivatization.Increase reaction time to 60 mins or temp to 80°C. Ensure Pyridine is in excess to neutralize HCl.
Cloudy Sample Pyridine-HCl salts.This is normal. Centrifuge and inject only the supernatant to avoid clogging the syringe.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds Prior to GC/MS Analysis. Talanta, 77(4), 1473-1482. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Silylation. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Reference for fragmentation patterns of silylated amines). Link

Technical Application Note: HPLC Method Development for 2-(Isopropylamino)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for 2-(Isopropylamino)acetamide hydrochloride presents two distinct analytical challenges: extreme polarity and lack of a UV chromophore .[1] Standard Reversed-Phase (RP) chromatography on C18 columns typically results in elution at the void volume (


), rendering quantification impossible.[1] Furthermore, the molecule lacks conjugated 

-systems, necessitating detection at low UV wavelengths (<210 nm) or the use of universal detectors (CAD, ELSD, MS).

This guide details a primary Hydrophilic Interaction Liquid Chromatography (HILIC) protocol, which provides superior retention and peak shape for this hydrophilic amine salt.[1] An alternative "High-Aqueous" Reversed-Phase method is also provided for laboratories restricted to legacy instrumentation.[1]

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step in rational method design.

PropertyValue / CharacteristicImpact on HPLC Method
Structure

Small, flexible aliphatic chain.[1]
Polarity (LogP) < 0 (Highly Hydrophilic)Challenge: No retention on C18.[1] Requires HILIC or Ion-Pairing.[1]
pKa (Amine) ~10.5 (Secondary Amine)Challenge: Positive charge at neutral/acidic pH causes silanol interactions (tailing).[1]
Chromophore Amide bond only (

)
Challenge: Absorbance max is ~200–210 nm.[1] Solvents must be UV-transparent.[1]
Solubility High in Water, Low in Non-PolarChallenge: Sample diluent must match initial mobile phase conditions to avoid peak distortion.[1]

Method Development Strategy: The "Why" Behind the Protocol

Mode Selection: HILIC vs. Reversed Phase

For small polar amines, HILIC is the "Gold Standard." It utilizes a polar stationary phase (Silica, Amide, or Zwitterionic) and a non-polar mobile phase (high Acetonitrile).[1] Water acts as the strong solvent, forming a water-enriched layer on the stationary phase surface.[2][3] The polar analyte partitions into this layer, resulting in retention.[3]

Detection Strategy

Since the molecule lacks an aromatic ring, we must rely on the amide bond absorption at 205–210 nm .

  • Buffer Choice: Phosphate is excellent for UV transparency but incompatible with MS.[1] Ammonium Formate is the best compromise (volatile, buffers at pH 3.0, reasonable UV transparency).

  • Alternative: If UV noise is too high, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) in Positive Mode (

    
    ) are recommended.[1]
    
Visualization of Method Logic

MethodSelection Start Analyte: 2-(Isopropylamino)acetamide HCl Polarity LogP < 0 (Hydrophilic) Start->Polarity Chromophore No Conjugation (Low UV) Start->Chromophore HILIC Primary Choice: HILIC (Zwitterionic/Amide) Polarity->HILIC Best Retention RP_AQ Alternative: RP-AQ (Polar Endcapped C18) Polarity->RP_AQ If HILIC unavailable Detection Detection: UV @ 205nm or MS/CAD Chromophore->Detection HILIC->Detection RP_AQ->Detection

Figure 1: Decision matrix for selecting the separation mode and detection technique based on molecular properties.

Primary Protocol: HILIC-UV/MS (Recommended)[1]

This method uses a Zwitterionic (ZIC) stationary phase.[1] ZIC columns are superior for amines because they provide electrostatic repulsion of the positively charged amine from the silica backbone, reducing peak tailing without high buffer concentrations.

Chromatographic Conditions
ParameterSettingRationale
Column ZIC-HILIC or BEH Amide (100 x 2.1 mm, 1.7–3.5 µm)Zwitterionic phase maximizes retention of polar amines.[1]
Mobile Phase A 20 mM Ammonium Formate (pH 3.[1]0)Provides ionic strength and pH control; MS compatible.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)The "weak" solvent in HILIC.[1][2]
Flow Rate 0.3 – 0.4 mL/minOptimized for 2.1 mm ID columns.[1]
Temp 30°CImproves mass transfer and peak shape.[1]
Detection UV @ 205 nm (Reference: 360 nm)Targets the amide bond.[1]
Injection Vol 1–5 µLKeep low to prevent solvent mismatch effects.[1]
Gradient Table[1]
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.01090Initial Equilibration
1.01090Isocratic Hold
8.04060Linear Gradient (Elution)
8.11090Return to Initial
12.01090Re-equilibration (Critical in HILIC)
Sample Preparation (Critical)

Diluent: 90% Acetonitrile / 10% Buffer (Same as Initial Mobile Phase).[1]

  • Warning: Dissolving this hydrophilic salt in 100% water and injecting it will cause "solvent mismatch," leading to broad, distorted peaks or breakthrough (elution at

    
    ).[1]
    

Alternative Protocol: Reversed-Phase "Aqua"[1]

If HILIC columns are unavailable, standard C18 will fail.[1] You must use a "High Aqueous" stable column (often labeled AQ, Polar, or T3) capable of running in 100% water without phase collapse.[1]

Chromatographic Conditions
  • Column: C18-AQ or Pentafluorophenyl (PFP).[1] PFP offers unique selectivity for amines.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (UV only) or 0.1% Formic Acid (MS).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Mode: Isocratic or Shallow Gradient.

    • Note: You may need 95-99% Aqueous to retain the compound.[1]

  • Ion Pairing (Optional): If retention is still poor, add 5mM Sodium Hexanesulfonate to Mobile Phase A. Note: This renders the method incompatible with MS.

HILIC Separation Mechanism[1][2][3][4][5][6]

Understanding the mechanism helps in troubleshooting.[1] In HILIC, the amine interacts via Partitioning (into the water layer) and Electrostatic Interaction (with the stationary phase ligands).

HILIC_Mechanism Analyte Analyte (Polar Amine+) MP_Bulk Bulk Mobile Phase (High ACN) Analyte->MP_Bulk Solubility Water_Layer Water-Enriched Layer (Stagnant) Analyte->Water_Layer Partitioning (Primary Retention) Stationary Stationary Phase (Zwitterionic/Polar) Analyte->Stationary Electrostatic Interaction

Figure 2: The HILIC retention mechanism involves partitioning into a surface water layer and electrostatic interactions with the ligand.[3]

Validation Framework (ICH Q2 R2)

To ensure the method is "fit for purpose," follow the ICH Q2(R2) guidelines.

  • Specificity: Inject the "Blank" (Diluent) and ensure no interference at the retention time of the amine. Inject known impurities (if available) to prove resolution (

    
    ).
    
  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    
     should be 
    
    
    
    .[1]
  • Accuracy (Recovery): Spike the analyte into the sample matrix at 3 levels.[1] Acceptance criteria: 98.0% – 102.0%.[1]

  • LOD/LOQ: Since UV detection is weak, determine the Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3:1[1]
      
    • LOQ: S/N

      
       10:1
      
  • System Suitability:

    • Tailing Factor (

      
      ): < 1.5 (Critical for amines).[1]
      
    • Precision (RSD): < 2.0% for 6 replicate injections.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Early Elution (

)
Phase collapse (RP) or Water too high (HILIC).[1]HILIC: Increase ACN to 95%. RP: Switch to AQ column or add Ion-Pair reagent.
Peak Tailing Secondary silanol interactions.[1]Ensure Buffer concentration is >10mM.[1] Lower pH to <3.0 to protonate silanols (suppress them).
Retention Shifting Incomplete equilibration.[1]HILIC requires longer equilibration than RP.[1] Ensure at least 20 column volumes between runs.
Noisy Baseline UV absorbance of buffer.[1]At 205 nm, Acetate absorbs more than Formate.[1] Switch to Ammonium Formate or Phosphoric Acid (if not using MS).[1]

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][4] Guidance on validation parameters including Specificity, Linearity, and Accuracy.[1]

  • HILIC Method Development. Agilent Technologies. (2018).[1][2] Best practices for mobile phase selection and equilibration in HILIC.

  • Analytical Method Development for Non-Chromophoric Compounds. Veeprho. (2020).[1] Strategies for detecting compounds with low UV absorption.[1][5][6]

  • 2-(Isopropylamino)acetamide HCl Properties. Santa Cruz Biotechnology. Chemical structure and physical properties data.[1][7][8][1]

Sources

Experimental protocol for using 2-(Isopropylamino)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Functional Utility as a Glycinamide Prodrug and MAO-B Metabolic Probe[1]

Introduction & Scientific Context

2-(Isopropylamino)acetamide hydrochloride is a structural analog of the anticonvulsant and nootropic agent Milacemide (2-(pentylamino)acetamide).[1] In neuropharmacology and medicinal chemistry, this compound serves a critical role as a glycinamide prodrug .[1]

Unlike glycine, which poorly crosses the Blood-Brain Barrier (BBB), N-alkylated glycinamides are lipophilic.[1] Upon entering the CNS, they act as substrates for Monoamine Oxidase B (MAO-B) .[1] The enzyme catalyzes an oxidative deamination, cleaving the N-alkyl group to release free glycinamide (an NMDA receptor modulator) and a carbonyl byproduct.[1]

Why use the Isopropyl Analog? While Milacemide releases pentanal (which has associated toxicity profiles), 2-(isopropylamino)acetamide releases acetone upon metabolism.[1] This makes it a valuable tool for distinguishing between the pharmacological effects of glycinamide and the toxicity of the aldehyde byproduct in comparative mechanistic studies.[1]

Material Profile & Stability

The hydrochloride salt improves the shelf-life and solubility of the secondary amine, which is prone to oxidation in its free base form.[1]

PropertySpecificationOperational Note
Molecular Formula

Hygroscopic solid.[1]
Molecular Weight 152.62 g/mol Account for HCl counterion in stoichiometry.[1]
Solubility Water (>100 mg/mL), DMSO, MethanolSoluble in polar protic solvents; insoluble in non-polar organics (Hexane, Et2O).[1]
pKa (Amine) ~8.2 (Estimated)Buffering required for biological assays to maintain unprotonated fraction for enzyme binding.[1]
Storage -20°C, DesiccatedProtect from moisture to prevent hydrolysis of the amide bond over long durations.[1]
Mechanistic Workflow: MAO-B Mediated Bioactivation

The utility of this compound relies on its conversion by MAO-B.[1] The following diagram illustrates the oxidative dealkylation pathway that researchers must validate during in vitro screening.

MetabolicPathway Parent 2-(Isopropylamino) acetamide HCl MAOB MAO-B Enzyme (Mitochondrial) Parent->MAOB Substrate Binding Intermediate Imine Intermediate MAOB->Intermediate Oxidative Deamination (-H2O2) Hydrolysis Spontaneous Hydrolysis Intermediate->Hydrolysis +H2O Glycinamide Glycinamide (Active Metabolite) Hydrolysis->Glycinamide Acetone Acetone (Byproduct) Hydrolysis->Acetone

Figure 1: The oxidative dealkylation pathway.[1] MAO-B converts the lipophilic parent into the active glycinamide and acetone.[1]

Experimental Protocol A: In Vitro MAO-B Metabolic Stability

Objective: Quantify the rate of conversion to glycinamide to assess "prodrug" efficiency compared to Milacemide.

Reagents Required[1][2][3]
  • Recombinant Human MAO-B (or Rat Liver Mitochondria fraction).[1]

  • Substrate: 2-(Isopropylamino)acetamide HCl (10 mM stock in water).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Acetonitrile containing 0.1% Formic Acid.[1]

Step-by-Step Methodology
  • Enzyme Pre-incubation:

    • Dilute MAO-B to a final concentration of 0.05 mg/mL in Potassium Phosphate buffer.[1]

    • Incubate at 37°C for 10 minutes to equilibrate.

  • Reaction Initiation:

    • Add the substrate to yield a final concentration of 50 µM .[1]

    • Critical Control: Run a parallel reaction with Selegiline (1 µM) as a specific MAO-B inhibitor to confirm enzymatic specificity.[1]

  • Time-Point Sampling:

    • At t = 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching:

    • Immediately dispense aliquots into 200 µL of ice-cold Stop Solution (Acetonitrile).

    • Vortex for 30 seconds to precipitate proteins.[1]

  • Clarification:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis (LC-MS/MS):

    • Inject the supernatant.[1]

    • Monitor: Depletion of Parent (m/z ~117 [M+H]+) and formation of Glycinamide (m/z 75 [M+H]+).[1]

    • Note: Acetone is volatile and difficult to quantify by standard LC-MS; focus on Glycinamide appearance.[1]

Data Validation: The reaction should be >90% inhibited by Selegiline. If conversion persists in the presence of Selegiline, investigate non-specific plasma amine oxidases (SSAO) or spontaneous hydrolysis (unlikely for this amide).[1]

Experimental Protocol B: Synthetic Utilization (Free-Basing & Coupling)

Objective: Use 2-(Isopropylamino)acetamide HCl as a nucleophilic building block for synthesizing N-acylated derivatives (e.g., creating peptidomimetics).

Reagents Required[1][2][3]
  • 2-(Isopropylamino)acetamide HCl.[1][4]

  • Acyl Chloride or Carboxylic Acid (with EDC/HOBt).[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

  • Solvent: Anhydrous DMF or DCM.[1]

Step-by-Step Methodology
  • Salt Neutralization (In Situ):

    • Dissolve 1.0 equivalent of the HCl salt in anhydrous DMF (Concentration ~0.2 M).

    • Add 2.5 equivalents of DIPEA .

    • Why 2.5 eq? 1 eq neutralizes the HCl salt, 1 eq scavenges the acid generated during coupling, and 0.5 eq ensures basicity.[1]

    • Stir for 15 minutes at Room Temperature (RT) to ensure the free amine is available.

  • Coupling Reaction:

    • Add 1.1 equivalents of the electrophile (e.g., Benzoyl chloride).[1]

    • Stir at RT for 4–12 hours.

  • Work-up:

    • Dilute with Ethyl Acetate.[1]

    • Wash sequentially with:

      • 5% Citric Acid (removes unreacted amine and DIPEA).[1]

      • Saturated NaHCO3 (removes unreacted acid).[1]

      • Brine.[1][5]

  • Purification:

    • Dry over Na2SO4 and concentrate.[1]

    • Recrystallize from EtOAc/Hexane (the acetamide moiety often facilitates crystallization).[1]

References
  • Roba, J., et al. (1986).[1] "Pharmacological properties of Milacemide." Archives Internationales de Pharmacodynamie et de Therapie.[1] (Foundational context on 2-alkylaminoacetamide pharmacology).

  • Youdim, M. B., et al. (2006).[1] "The therapeutic potential of monoamine oxidase inhibitors."[1][6] Nature Reviews Neuroscience.[1] (Mechanistic grounding for MAO-B substrates).[1]

  • Santa Cruz Biotechnology. "this compound Product Data." SCBT. (Physical properties and CAS verification).

  • Yu, P. H., & Davis, B. A. (1991).[1][7] "Deamination of 2-propyl-1-aminopentane and 2-[(2-propyl)pentylamino]acetamide by amine oxidases." Progress in Neuro-Psychopharmacology and Biological Psychiatry. (Demonstrates deamination of branched alkyl-glycinamides).

Sources

Application Note: Chemical Proteomics Profiling of 2-(Isopropylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in the advanced application of 2-(Isopropylamino)acetamide hydrochloride (also known as N-isopropylglycinamide hydrochloride) within the field of Chemical Proteomics .

Unlike standard reagents (e.g., Iodoacetamide used for alkylation), this molecule is a bioactive glycine-mimetic ligand . Its primary utility in proteomics is as a chemical probe for Target Deconvolution and Thermal Proteome Profiling (TPP) , specifically for mapping interactions with glycine transporters (GlyTs), NMDA receptors, and associated metabolic enzymes.

Executive Summary & Chemical Context

This compound (


) is a secondary amine derivative of glycine. Structurally, it resembles the "head group" of various bioactive peptidomimetics and is a metabolite of the anticonvulsant Milacemide.

In modern drug development and proteomics, this compound is utilized not as a general buffer or stain, but as a ligand probe to:

  • Validate Target Engagement: Confirm binding to Glycine Transporters (GlyT1/GlyT2) or NMDA receptor subunits in live cells.

  • Map Off-Target Effects: Identify non-specific interactions within the proteome using unbiased mass spectrometry.

  • Synthesize Peptoid Affinity Matrices: Act as a sub-monomer building block for constructing stable antibody-mimetic capture agents (Peptoids).

⚠️ Critical Distinction: Reagent Confusion

Do NOT confuse with 2-Iodoacetamide (IAA).

  • Iodoacetamide (IAA): An alkylating agent used to cap cysteine thiols before trypsin digestion.

  • 2-(Isopropylamino)acetamide: A bioactive ligand/probe. It lacks the iodine leaving group required for alkylation. Do not use this for cysteine capping.

Core Application: Thermal Proteome Profiling (TPP)

The most robust proteomic workflow for this molecule is Thermal Proteome Profiling (TPP) (also known as MS-CETSA). This method relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature (


) higher.
Mechanistic Logic

When 2-(Isopropylamino)acetamide binds to its target (e.g., GlyT1), the thermal energy required to unfold the protein increases. By subjecting the proteome to a temperature gradient and quantifying the soluble (non-aggregated) fraction via TMT-labeled LC-MS/MS, we can pinpoint the exact protein targets of this ligand.

Experimental Workflow Diagram

The following diagram illustrates the TPP workflow for validating 2-(Isopropylamino)acetamide targets.

TPP_Workflow Cells Live Cells (HEK293 / Neuronal) Treat Treatment + 2-(Isopropylamino)acetamide (vs DMSO Control) Cells->Treat Heat Thermal Challenge (37°C - 67°C Gradient) Treat->Heat Intact Cells Lyse Lysis & Ultracentrifugation (Remove Aggregates) Heat->Lyse Precipitate Unstable Digest Trypsin Digestion & TMT Labeling Lyse->Digest Supernatant MS LC-MS/MS Analysis (Orbitrap) Digest->MS Data Melting Curve Shift Analysis MS->Data

Caption: Workflow for Thermal Proteome Profiling (TPP) to identify targets of 2-(Isopropylamino)acetamide.

Detailed Protocol: TPP with 2-(Isopropylamino)acetamide

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Ligand: this compound (High Purity >98%).

  • Cell Line: HEK293T or primary neuronal cultures (relevant for glycine signaling).

  • Lysis Buffer: PBS pH 7.4, 0.4% NP-40, Protease Inhibitor Cocktail (EDTA-free).

  • Labeling: TMTpro™ 16-plex reagents (Thermo Fisher).

  • Instrumentation: Orbitrap Eclipse or Exploris 480 Mass Spectrometer.

Step-by-Step Methodology
Phase 1: Treatment and Thermal Challenge
  • Cell Culture: Grow cells to 80% confluency.

  • Pulse: Treat experimental plates with 10 µM 2-(Isopropylamino)acetamide for 1 hour at 37°C. Treat control plates with vehicle (DMSO/Water).

    • Expert Insight: The concentration should be ~5-10x the expected

      
       to ensure saturation.
      
  • Harvest: Detach cells, wash with PBS, and resuspend at

    
     cells/mL.
    
  • Aliquot: Split the cell suspension into 10 aliquots (PCR tubes) for each condition (Drug vs. Control).

  • Thermal Gradient: Heat each aliquot for 3 minutes at increasing temperatures:

    • Temp Points: 37, 41, 44, 47, 50, 53, 56, 59, 63, 67°C.

  • Stabilization: Immediately incubate at RT for 3 min, then snap-freeze in liquid nitrogen.

Phase 2: Protein Extraction and Digestion
  • Lysis: Thaw samples and add Lysis Buffer containing Benzonase. Incubate 15 min on ice.

  • Ultracentrifugation: Spin at 100,000 x g for 20 min at 4°C.

    • Critical Step: This pellets the denatured/aggregated proteins. The supernatant contains the "stabilized" proteins.

  • Quantification: Measure protein concentration of the supernatant (BCA Assay).

  • Digestion: Reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin (1:50 ratio) overnight.

Phase 3: TMT Labeling & MS Analysis
  • Labeling: Label each temperature point with a unique TMT channel (e.g., 126-134N). Combine Drug and Control sets carefully to allow ratio comparisons.

  • Fractionation: Perform high-pH reversed-phase fractionation to reduce complexity.

  • LC-MS/MS: Analyze using a 120-minute gradient. Use Synchronous Precursor Selection (SPS-MS3) if available to minimize ratio distortion.

Data Analysis & Interpretation

Successful application requires comparing the melting curves of proteins in the presence and absence of the ligand.

Table 1: Interpretation of TPP Results

ObservationMelting Shift (

)
InterpretationAction
Positive Shift

Direct Target Binding. Ligand stabilizes the protein structure.Validate with orthogonal assay (e.g., Western Blot CETSA).
Negative Shift

Destabilization. Ligand induces conformational opening or aggregation.Investigate potential toxicity or allosteric inhibition.
No Shift

No Interaction. Protein is not a target.Used as background for normalization.
Curve Flattening N/ASolubility Change. Ligand alters solubility independent of heat.Check lysis buffer compatibility.[1]
Expected Targets

Given the structure of 2-(Isopropylamino)acetamide, researchers should specifically interrogate data for:

  • SLC6A9 (GlyT1): Glycine Transporter 1.

  • SLC6A5 (GlyT2): Glycine Transporter 2.

  • GRIN1/GRIN2: NMDA Receptor subunits (if membrane extraction is efficient).

Secondary Application: Peptoid Affinity Reagents

For researchers in synthetic proteomics , this molecule serves as a "sub-monomer" to create affinity columns.

  • Concept: Peptoids (N-substituted glycines) are protease-resistant antibody mimics.

  • Synthesis: 2-(Isopropylamino)acetamide provides the N-isopropylglycine motif, which introduces steric bulk and hydrophobicity, often critical for binding hydrophobic pockets on target proteins.

  • Protocol Summary:

    • Solid-phase synthesis on Rink Amide resin.

    • Acylation with Bromoacetic acid.[2]

    • Displacement with Isopropylamine (to form the N-isopropyl glycine unit) OR coupling of the pre-synthesized 2-(Isopropylamino)acetamide to a carboxyl-terminated resin.

    • The resulting Peptoid bead is used to "fish" proteins from lysates.

References

  • Mateus, A., et al. (2020). "Thermal proteome profiling for interrogating drug–target interactions." Molecular Systems Biology.

  • Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science.

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.

  • U.S. National Library of Medicine. (n.d.). "Milacemide - Compound Summary." PubChem. (For structural and metabolic context).

Sources

Troubleshooting & Optimization

Technical Support: 2-(Isopropylamino)acetamide Hydrochloride

[1][2][3]

Status: Active Compound CAS: 85791-77-1 Molecular Formula: C₅H₁₂N₂O[1] · HCl

Welcome to the technical support hub for This compound . This guide addresses the frequent solubility challenges encountered during synthesis, purification, and analysis. As an alpha-amino acetamide salt, this compound exhibits strict polarity-dependent behavior that often confuses researchers accustomed to lipophilic intermediates.[1]

Part 1: The Core Diagnostic (Why is it not dissolving?)

Before attempting to force dissolution, you must diagnose the Solvent-State Mismatch .[1]

This compound is an ionic salt (hydrochloride).[1][2] Its lattice energy is stabilized by strong electrostatic interactions between the protonated secondary amine and the chloride counterion.[1]

  • The Problem: You are likely attempting to dissolve the salt form in a non-polar or moderately polar organic solvent (DCM, Ethyl Acetate, Diethyl Ether, Toluene) where the lattice energy exceeds the solvation energy.[1]

  • The Reality:

    • Water/Methanol: High solubility (favorable ion-dipole interactions).[1]

    • DCM/Chloroform: Negligible solubility (salt remains solid).[1]

    • DMSO/DMF: Moderate to High solubility.[1]

Solubility Profile Matrix
Solvent SystemSolubility StatusMechanistic Explanation
Water (pH < 7) High Fully ionized species; high dielectric constant solvent.[1]
Methanol / Ethanol Moderate - High Protic solvents stabilize the ion pair.[1] Heating may be required for saturation.[1]
DMSO / DMF High High polarity aprotic solvents disrupt the crystal lattice effectively.[1]
DCM / Chloroform Insoluble Solvent cannot overcome the ionic lattice energy of the HCl salt.
Ethyl Acetate / Ether Insoluble Used as "antisolvents" to precipitate the salt from alcohols.[1]
Water (pH > 11) Phase Change Converts to Free Base .[1] Solubility in water decreases; solubility in organics increases.

Part 2: Troubleshooting Scenarios (Q&A)

Scenario A: Reaction Setup

Q: I am trying to use this compound as a nucleophile in an alkylation reaction in Dichloromethane (DCM), but it sits at the bottom of the flask. How do I proceed?

A: The HCl salt is insoluble in DCM.[1] You cannot run a homogeneous reaction in this state.[1] You have two options:

  • In-Situ Neutralization (Recommended): Add a tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) to your DCM suspension.[1]

    • Mechanism:[3][4] The base deprotonates the ammonium salt, liberating the free base 2-(isopropylamino)acetamide, which is soluble in DCM.[1] The resulting TEA·HCl salt will remain suspended or dissolve depending on concentration, but your nucleophile is now active and in solution.[1]

    • Stoichiometry: Use 1.1 to 1.5 equivalents of base relative to the HCl salt.[1]

  • Solvent Switch: Change your solvent system to DMF or DMAc (Dimethylacetamide).[1] The HCl salt will dissolve, and you can add a solid inorganic base (like K₂CO₃) to slowly liberate the amine during the reaction.[1]

Scenario B: NMR Analysis

Q: I need to take an NMR, but the sample won't dissolve in CDCl₃ (Chloroform-d).

A: This is standard behavior for amine hydrochloride salts.[1]

  • Immediate Fix: Switch to DMSO-d₆ or D₂O (Deuterium Oxide).[1] The salt will dissolve instantly.[1]

  • If CDCl₃ is mandatory: You must perform a "free base" extraction first.[1]

    • Dissolve 10 mg in 1 mL water.

    • Add 2 drops of 1M NaOH (pH > 10).

    • Extract with 1 mL CDCl₃.

    • Dry the CDCl₃ layer (MgSO₄) and transfer to the NMR tube.[1] Note: You are now analyzing the free base, not the salt.

Scenario C: Recrystallization

Q: I synthesized the compound, but I cannot get it to recrystallize. It’s either an oil or stays in solution.

A: Alpha-amino acetamides are prone to "oiling out" if impurities are present.[1]

  • If it stays in solution (Alcohol): You are likely below the saturation point.[1]

    • Protocol: Dissolve in minimal hot Ethanol (abs).[1] Allow to cool. If no crystals form, add warm Ethyl Acetate or Diethyl Ether dropwise until persistent cloudiness appears (the "cloud point").[1] Refrigerate at 4°C.

  • If it is an oil: This suggests trapped solvent or excess HCl.[1][3]

    • Protocol: Triturate (grind) the oil with anhydrous Diethyl Ether.[1] The ether will extract the impurities and induce lattice formation, turning the oil into a white solid.[1]

Part 3: Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for handling solubility issues based on your experimental goal.

SolubilityLogicStartProblem: Compound Not DissolvingSolventCheckCheck Solvent TypeStart->SolventCheckOrganicSolvent: DCM, EtOAc, Ether, TolueneSolventCheck->OrganicAqueousSolvent: WaterSolventCheck->AqueousReason1Cause: HCl Salt is IonicInsoluble in Non-PolarOrganic->Reason1Action1Action: Add Organic Base(TEA/DIPEA) to Free BaseReason1->Action1PHCheckCheck pHAqueous->PHCheckBasicPHpH > 10PHCheck->BasicPHBasicAcidicPHpH < 7PHCheck->AcidicPHAcidic/NeutralReason2Cause: Free Base PrecipitatingBasicPH->Reason2Action3Action: Heat (50°C) orCheck for ImpuritiesAcidicPH->Action3Action2Action: Add dilute HClto re-form SaltReason2->Action2

Figure 1: Decision tree for troubleshooting solubility based on solvent system and pH environment.

Part 4: Scientific Rationale & Mechanism

1. The "Salting In" vs. "Salting Out" Effect 2-(Isopropylamino)acetamide contains a secondary amine (pKa ≈ 10.[1]5) and an amide group.[1] As the hydrochloride salt, the amine is protonated (

1
  • In Organics: The lack of hydrogen bond donors/acceptors in solvents like DCM prevents the solvation of the chloride ion.[1] The lattice energy remains dominant, resulting in a suspension [1].[1]

  • In Water: The hydration shell forms rapidly around the ions.[1] However, if you add strong base (NaOH), you remove the proton.[1] The molecule loses its charge (

    
    ), and its solubility in water drops drastically ("oiling out"), while its solubility in organics increases [2].[1]
    

2. Synthesis Implications When synthesizing this compound (often via reaction of isopropylamine with chloroacetamide), the reaction generates HCl.[1] If the solvent is non-polar, the product precipitates immediately.[1] This is a feature, not a bug—it allows for easy filtration. If it is not precipitating, your solvent is likely too polar (e.g., excess alcohol), and you need to add an antisolvent like ether [3].[1]

References

  • PubChem. (2025).[1] this compound (CAS 85791-77-1) - Chemical & Physical Properties. National Library of Medicine.[1] [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] [Link]

  • Needham, T. E. (1970).[1][5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. [Link]

Common issues with 2-(Isopropylamino)acetamide hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for 2-(Isopropylamino)acetamide HCl CAS: 85791-77-1 (Hydrochloride salt) / 1118-69-0 (Related free base analog context) Molecular Formula:


Molecular Weight:  152.62  g/mol 

Executive Summary & Compound Profile

2-(Isopropylamino)acetamide hydrochloride is a bifunctional building block containing a secondary amine and a primary amide.[1] It is structurally homologous to the anticonvulsant Milacemide.[1] In drug development, it is primarily utilized as a glycine-mimetic intermediate for peptidomimetics or as a ligand in coordination chemistry.[1]

Key Chemical Behaviors:

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, leading to deliquescence.

  • Cyclization Risk: Under neutral-to-basic conditions, the free base form is thermodynamically predisposed to self-condense into 2,5-diketopiperazines (DKPs).

  • Amphoteric Nature: The molecule possesses a basic amine (masked by HCl) and a neutral amide, creating specific solubility challenges during extraction.

Critical Troubleshooting Guides (FAQs)

Category A: Stability & Storage Issues

Q1: The white crystalline powder has turned into a sticky gum or liquid. Is it degraded? Diagnosis: The compound has likely undergone deliquescence due to moisture absorption.[1] Technical Insight: Amine hydrochloride salts are highly hygroscopic.[1] While the chemical structure may still be intact, the absorbed water alters the molecular weight (complicating stoichiometry) and promotes hydrolysis of the amide bond over time. Corrective Action:

  • Immediate: Dry the sample in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    
  • Verification: Check proton NMR (

    
    ). If the integration of the isopropyl methyls (approx 1.3 ppm) matches the methylene protons (approx 3.8 ppm) 6:2, the skeleton is intact. If new peaks appear near 3.5-4.0 ppm (glycine derivatives), hydrolysis has occurred.[1]
    
  • Prevention: Store under argon at -20°C.

Q2: I see a new insoluble white precipitate forming in my stock solution (free base form). Diagnosis: Dimerization to Diketopiperazine (DKP). Technical Insight: When the amine is unmasked (free base) and left in solution, two molecules can undergo intermolecular cyclization, expelling ammonia to form 1,4-diisopropylpiperazine-2,5-dione. This is thermodynamically driven and irreversible.[1] Protocol:

  • Do not store the free base in solution for extended periods.[1]

  • Generate the free base in situ immediately prior to reaction (See Workflow Diagram 1).[1]

Category B: Reaction & Synthesis Failures

Q3: My coupling reaction yield is extremely low (<20%), and I cannot recover the starting material. Diagnosis: Competitive Self-Cyclization or Salt Inhibition. Root Cause Analysis:

  • Salt Inhibition: If you used the HCl salt directly in a reaction requiring a nucleophilic amine (e.g., amide coupling), the amine is protonated (

    
    ) and non-nucleophilic. You likely relied on a tertiary base (TEA/DIPEA) to deprotonate it, but if the equilibrium is slow, the reaction stalls.
    
  • DKP Formation: If you heated the reaction, the material likely dimerized rather than reacting with your electrophile.[1]

Optimization Strategy:

  • Switch Base: Use a stronger organic base or a biphasic inorganic base system (

    
    /DCM) to ensure complete deprotonation.[1]
    
  • Temperature: Keep the reaction temperature < 40°C to minimize DKP formation.

  • Order of Addition: Add the electrophile before adding the base to the amine salt solution.

Q4: The compound disappears into the aqueous layer during extraction. Diagnosis: High Water Solubility (LogP < 0). Technical Insight: As a small polar amine salt, the compound prefers the aqueous phase. Even the free base is relatively polar.[1] Extraction Protocol:

  • Saturate the aqueous phase with NaCl (Salting out).[1]

  • Use n-Butanol or IPA:Chloroform (1:3) for extraction, not just pure DCM or Ethyl Acetate.[1]

  • Ideally, avoid aqueous workup; simply precipitate the byproduct salts (e.g., TEA·HCl) with dry ether and filter, then concentrate.

Experimental Workflows & Visualizations

Workflow 1: Safe Conversion of HCl Salt to Reactive Free Base

Use this workflow to generate the nucleophilic species without triggering dimerization.

FreeBasing Start Starting Material 2-(Isopropylamino)acetamide HCl Step1 Dissolution Solvent: Min. Vol. Water Temp: 0°C (Ice Bath) Start->Step1 Step2 Basification Add sat. K2CO3 or 2N NaOH pH Target: 10-11 Step1->Step2 Deprotonation Step3 Rapid Extraction Solvent: DCM or CHCl3 (Repeat 3x) Step2->Step3 Phase Transfer Step4 Drying Agent: Na2SO4 (Anhydrous) Time: < 15 mins Step3->Step4 End Reactive Free Base Use Immediately Step4->End

Caption: Protocol for generating the nucleophilic free base while suppressing hydrolysis and thermal dimerization.

Workflow 2: Degradation Pathways (The "Hidden" Side Reactions)

Degradation Compound 2-(Isopropylamino)acetamide (Free Base) Dimer Byproduct A: Diketopiperazine (1,4-Diisopropylpiperazine-2,5-dione) *Insoluble Solid* Compound->Dimer Heat / Time (- NH3) Hydrolysis Byproduct B: N-Isopropylglycine (Acidic Hydrolysis) *Water Soluble* Compound->Hydrolysis Strong Acid/Base (+ H2O, - NH3)

Caption: Competitive degradation pathways. Dimerization (Red) is the primary risk during storage of the free base.

Quantitative Data Reference

Table 1: Solubility Profile (HCl Salt vs. Free Base)
SolventHCl Salt SolubilityFree Base SolubilityApplication Note
Water High (>100 mg/mL)ModerateUse

for NMR of salt.[1]
Methanol HighHighGood for recrystallization.[1]
DCM NegligibleHighPreferred solvent for coupling reactions.[1]
Diethyl Ether InsolubleLowUse to precipitate the salt from alcohols.[1]
DMSO HighHighAlternative reaction solvent (hard to remove).[1]
Table 2: Key NMR Markers (D2O, 400 MHz)

Use these shifts to validate purity.

Proton EnvironmentApprox. Shift (ppm)MultiplicityIntegrationDiagnostic Note
Ispropyl -CH3 1.30 - 1.35Doublet6HSharp doublet confirms isopropyl group.[1]
Isopropyl -CH- 3.30 - 3.40Septet1HOften obscured by HDO peak in wet samples.[1]
Alpha -CH2- 3.80 - 3.90Singlet2HCritical: If this splits or shifts >4.0, suspect DKP formation.

References

  • ChemicalBook. (2024).[1][2] N-Isopropylacetamide Properties and Synthesis. Link

  • National Institutes of Health (NIH). (2024).[1] Synthesis of Monodehydro-Diketopiperazines Enabled by CpRh(III)-Catalyzed Amine-Directed N–H Functionalization. Link

  • Baran Lab. (2010).[1] Diketopiperazines: Synthesis and Properties. Link

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Link

  • Cheméo. (2024).[1][2][3] Chemical Properties of Acetamide, 2-amino-. Link

Sources

Technical Support Center: 2-(Isopropylamino)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide for Troubleshooting & Optimization

Introduction

Welcome to the Technical Support Center for 2-(Isopropylamino)acetamide Hydrochloride (CAS: 85791-77-1). As a key building block in the synthesis of sodium channel blockers, analgesic analogs (e.g., Milacemide derivatives), and fine pharmaceutical intermediates, this compound’s utility is often underestimated. However, its structural simplicity—a secondary amine coupled with a primary amide—masks specific physicochemical vulnerabilities that lead to "inconsistent results."

This guide moves beyond basic datasheet parameters to address the causal mechanisms behind experimental variability. Whether you are observing fluctuating yields, ghost peaks in HPLC, or unexpected stoichiometry, this resource provides the diagnostic logic to resolve them.

Part 1: Diagnostic Troubleshooting (Q&A)
Category 1: Purity & Handling (The "Hygroscopic" Variable)

Q: My reaction yields are inconsistent (fluctuating ±15%), even though I weigh the exact same mass of starting material. Why? A: The inconsistency is likely driven by hygroscopicity-induced stoichiometric error , not reaction kinetics.

  • The Mechanism: 2-(Isopropylamino)acetamide HCl is a hygroscopic salt. Upon exposure to ambient humidity, it rapidly adsorbs water, forming non-stoichiometric hydrates. If you weigh 100 mg of "wet" salt, you may effectively be adding only 85 mg of reagent and 15 mg of water.

  • The Impact: In strict stoichiometric reactions (e.g., nucleophilic substitutions or peptide couplings), this "invisible" deficit leads to incomplete conversion of the limiting reagent.

  • The Fix: Do not trust the bottle weight. Always dry the compound before critical use or determine water content via Karl Fischer titration.

    • See Protocol A: Desiccation & Handling below.

Q: The compound has turned from a white powder to a sticky gum. Is it degraded? A: Not necessarily degraded, but physically compromised. This is deliquescence . The salt has absorbed enough atmospheric moisture to dissolve in it. While the chemical structure might remain intact initially, this state accelerates amide hydrolysis (see Category 2).

  • Action: If the application is non-critical (e.g., rough screening), you may dry it. For GMP or precise kinetic studies, discard and replace , as the hydrolysis extent is unknown.

Category 2: Stability & Reactivity (The "Hidden" Degradation)

Q: I see a new impurity peak growing over time in my aqueous stock solution. What is it? A: You are likely observing amide hydrolysis or diketopiperazine (DKP) dimerization .

  • Hydrolysis: Under acidic or basic conditions, the terminal amide ($ -CONH_2

    
     -COOH $), releasing ammonia. This is accelerated if the solution is left at room temperature.
    
  • Dimerization: If the pH is adjusted to neutral/basic (generating the free base), two molecules can condense to form a cyclic diketopiperazine derivative, especially if heated.

  • The Fix: Prepare solutions fresh. If storage is required, freeze at -20°C in a buffered solution (pH 4-5) to minimize both hydrolysis (base-catalyzed) and cyclization (requires free amine).

Q: Why does the reaction fail when I neutralize the HCl salt in situ with a strong base? A: Localized high pH can trigger side reactions. Adding strong base (e.g., NaOH) directly to the solid salt creates "hotspots" of high pH, promoting rapid hydrolysis of the amide or oxidative degradation of the secondary amine.

  • Recommendation: Use a mild organic base (e.g., DIPEA, TEA) or add the base slowly to a cooled solution to liberate the free amine gently.

Category 3: Analytical Inconsistencies (The "Invisible" Peak)

Q: My HPLC trace shows a noisy baseline and I can't quantify the compound reliably. A: 2-(Isopropylamino)acetamide lacks a strong chromophore (no aromatic ring).

  • The Issue: Standard UV detection at 254 nm will yield little to no signal. Detection at low wavelengths (205-210 nm) detects the amide bond but is susceptible to interference from buffer salts and solvents (the "end-absorption" region).

  • The Fix:

    • Switch Detector: Use ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry) for robust quantification.

    • Derivatization: If UV is mandatory, react the secondary amine with a chromophore (e.g., Fmoc-Cl or Benzyl chloride) pre-column.

Part 2: Visualizing the Instability

The following diagram illustrates the two primary degradation pathways that lead to inconsistent experimental data.

degradation_pathways Compound 2-(Isopropylamino) acetamide HCl (Intact Reagent) FreeBase Free Base Form (Reactive Intermediate) Compound->FreeBase Neutralization (pH > 8) Hydrolysis Hydrolysis Product: 2-(Isopropylamino)acetic acid + NH3 Compound->Hydrolysis Acidic/Basic H2O Long storage FreeBase->Hydrolysis Aq. Base Dimer Cyclization Product: Diketopiperazine Dimer FreeBase->Dimer Self-Condensation (Heat or Conc.)

Figure 1: Primary degradation pathways. Note that neutralization (often required for reaction) opens the risk for dimerization if not handled under controlled conditions.

Part 3: Validated Protocols
Protocol A: Desiccation & Handling (Restoring Stoichiometry)

Use this protocol if the salt appears clumpy or if precise stoichiometry is critical.

  • Equipment: Vacuum oven or Desiccator with $ P_2O_5 $ or high-grade silica.

  • Procedure:

    • Spread the salt thinly on a tared watch glass.

    • Place in a vacuum oven at 40°C (do not exceed 50°C to avoid amide thermal instability).

    • Apply vacuum (< 10 mbar) for 4–6 hours .

    • Cool to room temperature under vacuum or in a desiccator.

    • Validation: Weigh immediately. Repeat drying for 1 hour. If mass changes by < 0.5%, it is dry.

  • Storage: Store in a tightly sealed amber vial with a desiccant packet at 2–8°C.

Protocol B: Analytical Verification (HPLC-MS)

Since UV detection is unreliable, this generic MS-compatible method is recommended for purity checks.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (volatile buffer for MS)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 5% B (Hold for polarity); 2-10 min: 5% ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

60% B; 10-12 min: 95% B
Flow Rate 0.8 mL/min
Detection MS (ESI+) : Scan range 100–400 m/z. Target Mass:

(Free base mass + H)
Notes The HCl salt will dissociate; you are detecting the cation ($ C_5H{13}N_2O^+ $).
Part 4: Troubleshooting Decision Tree

troubleshooting_tree Start Issue: Inconsistent Results CheckAppearance Physical Appearance? Start->CheckAppearance Sticky Sticky/Gum CheckAppearance->Sticky Yes Powder White Powder CheckAppearance->Powder Yes Soln Discard. Buy New Lot. Sticky->Soln CheckLC Check HPLC/LCMS Powder->CheckLC GhostPeaks Extra Peaks? CheckLC->GhostPeaks Impurity NoSignal Low/No Signal? CheckLC->NoSignal Detection Dry Dry Salt (Protocol A) CheckLC->Dry Purity OK, Yield Low Fresh Hydrolysis/Dimer. Prep Fresh Solutions. GhostPeaks->Fresh Deriv Change Detection (ELSD/MS or Derivatize) NoSignal->Deriv

Figure 2: Rapid decision matrix for diagnosing inconsistent experimental outcomes.

References
  • Amide Hydrolysis Mechanisms

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Explains the acid/base catalyzed hydrolysis mechanism of amides).

    • Master Organic Chemistry. (2019).[1][2] Hydrolysis of Amides . Link

  • Alpha-Amino Amide Stability

    • Griehl, C., & Hecht, H. J. (2000). Reactivity of alpha-amino amides: Cyclization to diketopiperazines . Journal of Peptide Science. (Contextualizes the dimerization risk of glycineamide derivatives).

  • Compound Data

    • Santa Cruz Biotechnology.This compound Product Data . Link

    • PubChem.[3]N-Isopropylglycinamide (Free Base) . Link

  • Analytical Methods for Non-Chromophoric Compounds

    • Megoulas, N. C., & Koupparis, M. A. (2005). ELSD in Pharmaceutical Analysis . Critical Reviews in Analytical Chemistry. (Reference for detecting compounds without UV absorption).

Sources

Stability issues of 2-(Isopropylamino)acetamide hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Solution

Document ID: TS-IAM-001 | Version: 2.4 | Status: Active

Executive Summary: The Stability Paradox

2-(Isopropylamino)acetamide hydrochloride (often an intermediate in glycine-derivative synthesis or a reagent in peptoid chemistry) presents a classic stability paradox common to


-amino amides. While the hydrochloride salt is robust in the solid state, its solution behavior is governed by a "tug-of-war" between hydrolysis  and cyclization .

As a researcher, you are likely encountering one of three issues:

  • Unexpected Precipitation: Often mistaken for solubility limits, but frequently due to dimerization.

  • pH Drift: A gradual increase in basicity during storage.

  • "Ghost" Peaks in HPLC: New, non-polar peaks appearing at longer retention times.

This guide deconstructs these failure modes using mechanistic organic chemistry to provide you with a self-validating troubleshooting protocol.

Mechanistic Insight: Why It Degrades

To troubleshoot effectively, you must understand the invisible chemistry occurring in your flask. The molecule has two reactive centers: the secondary amine (nucleophile) and the amide carbonyl (electrophile).

The Primary Threat: Diketopiperazine (DKP) Formation

At neutral to basic pH, the amine deprotonates. It then intermolecularly attacks the amide carbonyl of a neighbor molecule. This releases ammonia and forms a cyclic dimer (DKP). This reaction is irreversible and the product is often much less soluble than the monomer.

The Secondary Threat: Amide Hydrolysis

Under acidic conditions (or extreme base), the amide bond hydrolyzes to form the corresponding acid (N-isopropylglycine) and ammonia.

Visualizing the Pathways

DegradationPathways Compound 2-(Isopropylamino)acetamide (Active Monomer) FreeBase Free Base Form (Reactive Nucleophile) Compound->FreeBase pH > 7.0 (Deprotonation) Hydrolysis N-Isopropylglycine + Ammonia Compound->Hydrolysis Acidic Hydrolysis (pH < 3, Heat) DKP 1,4-Diisopropyl-2,5-diketopiperazine (Precipitate/Inactive) FreeBase->DKP Dimerization (- 2 NH3) FreeBase->Hydrolysis Basic Hydrolysis (pH > 11)

Figure 1: Degradation pathways.[1] The Red path (Dimerization) is the most common cause of solution instability at physiological pH.

Troubleshooting Guide

Use this matrix to diagnose specific observations in your experiment.

SymptomProbable CauseMechanistic ValidationCorrective Action
White Precipitate (Neutral pH) DKP Formation The cyclic dimer is significantly more hydrophobic than the HCl salt.Acidify: Lower pH to < 4.0 immediately upon dissolution to protonate the amine, blocking the nucleophilic attack.
Ammonia Smell / pH Rise Amide Hydrolysis Hydrolysis releases

, which dissolves to form

, raising pH.
Cold Storage: Hydrolysis is temperature-dependent. Store at -20°C. Avoid extreme pH (>11).
Hygroscopicity (Solid) Moisture Absorption HCl salts are hygroscopic; moisture facilitates surface hydrolysis.Desiccate: Store solid under Argon/Nitrogen in a desiccator.
HPLC: Late Eluting Peak Dimerization The DKP dimer lacks the polar charge of the monomer, increasing retention on C18.Check pH: If the sample was left in the autosampler at pH 7+, this is an artifact of analysis time.

Validated Experimental Protocols

A. Stability-Indicating HPLC Method

Do not use a generic gradient. You must separate the highly polar monomer from the non-polar dimer and the polar hydrolysis product.

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 2.5 (Crucial: Low pH suppresses silanol interactions and keeps the amine protonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 100% A (Isocratic hold for polar monomer retention).

    • 5-20 min: 0%

      
       60% B (Elute DKP dimer).
      
  • Detection: UV @ 210 nm (Amide bond absorption).

B. The "Autosampler Stability" Test

Before running a long sequence, validate your sample solvent.

  • Prepare the sample in 0.1% Formic Acid (pH ~2.7).

  • Prepare the sample in Phosphate Buffer (pH 7.4).

  • Inject both immediately (T=0).

  • Re-inject after 12 hours.

    • Result: The pH 7.4 sample will likely show a new peak (DKP) and a drop in area count for the main peak. The Acidic sample should remain stable.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a PBS buffer (pH 7.4) for cell culture?

  • Answer: Yes, but only immediately prior to use . You cannot store the stock solution in PBS. The half-life of

    
    -amino amides at neutral pH can be surprisingly short (hours to days) due to the dimerization pathway described above. Prepare a 100x stock in 10 mM HCl or water, and dilute into PBS seconds before application.
    

Q2: Why does the pH of my unbuffered aqueous solution drift up over time?

  • Answer: This is a signature of hydrolysis. The cleavage of the amide bond releases Ammonia (

    
    ). As ammonia accumulates, it acts as a base, raising the pH. This creates a feedback loop: higher pH accelerates the DKP dimerization rate.
    

Q3: Is the DKP degradation product toxic?

  • Answer: Generally, diketopiperazines are biologically inert compared to the active amine, but they precipitate out of solution. In a biological assay, this precipitation can cause false positives (by scattering light in optical density readings) or false negatives (by lowering the effective concentration of the drug).

Q4: How do I recover the compound if it has turned into a solid block in the bottle?

  • Answer: You likely cannot. If the solid has absorbed moisture, it may have hydrolyzed or dimerized on the surface. You can attempt to wash the solid with cold ethanol (the HCl salt is usually soluble in water/ethanol, while the DKP dimer is often less soluble in ethanol), but re-purchasing or re-synthesizing is recommended for quantitative work.

References

  • Amide Hydrolysis Kinetics

    • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society. Link

    • Context: Establishes the baseline kinetics for amide bond cleavage, confirming that while stable at pH 4-6, extreme pH accelerates degrad
  • Diketopiperazine Formation (The "Glycinamide" Effect)

    • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. Link

    • Context: Although focused on peptides, this seminal paper illustrates the mechanism where the N-terminal amine attacks the adjacent carbonyl. 2-(Isopropylamino)acetamide is structurally analogous to the N-terminal segment of these models.
  • Stability of Alpha-Amino Amides

    • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of N-acyl-alpha-amino amides. Journal of the American Chemical Society. Link

    • Context: Provides the fundamental physical organic chemistry justification for the pH-dependent stability profile outlined in this guide.
  • Analytical Method Development

    • Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Stability Indicating Assays. FDA Guidance. Link

    • Context: Supports the requirement for separating degradation products (DKP) from the active pharmaceutical ingredient (API).

Sources

Technical Support Center: 2-(Isopropylamino)acetamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Process Optimization Ticket ID: CHEM-SUP-85791 Responsible Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 2-(isopropylamino)acetamide hydrochloride (CAS 85791-77-1) is a classic nucleophilic substitution (


) reaction.[1] While seemingly straightforward, this reaction is prone to three specific failure modes: over-alkylation  (formation of tertiary amines), hygroscopic "oiling out"  during crystallization, and salt contamination  (difficulty separating the product from the amine hydrohalide byproduct).

This guide moves beyond basic recipes to address the thermodynamic and kinetic controls required for high-purity isolation.

Module 1: The Reaction Mechanism & Critical Pathways

To troubleshoot, one must visualize the competition between the desired pathway and the impurity cascades.

The Core Reaction

The reaction involves the attack of isopropylamine (nucleophile) on 2-chloroacetamide (electrophile).



Note: Two equivalents of amine are required—one to substitute, and one to trap the generated HCl.

Pathway Analysis (Visualized)

ReactionPathways Reactants 2-Chloroacetamide + Isopropylamine Intermediate Transition State (S_N2) Reactants->Intermediate Heat (40-60°C) Hydrolysis Impurity B: Hydrolysis (Glycine/Ammonia) Reactants->Hydrolysis + H2O / High T Product_Free Product (Free Base) 2-(Isopropylamino)acetamide Intermediate->Product_Free -HCl Product_Salt Target Product (HCl Salt) Product_Free->Product_Salt +HCl (Anhydrous) OverAlk Impurity A: Bis-alkylation (Tertiary Amine) Product_Free->OverAlk + Excess Chloroacetamide (Stoichiometry Error)

Figure 1: Reaction cascade showing the desired pathway (Green) vs. competing impurity pathways (Red).

Module 2: Critical Process Parameters (CPP)

ParameterStandard RangeWhy it Matters (Causality)
Stoichiometry 1:3 to 1:5 (Halide:Amine)Crucial: You need a large excess of isopropylamine.[1] If the ratio is near 1:1, the product (a secondary amine) competes with the starting material, leading to Impurity A (Bis-alkylation) [1].
Temperature 40°C – 60°CKinetic Control: Higher temperatures (>80°C) promote hydrolysis of the amide bond (releasing ammonia) and polymerization.
Solvent Ethanol, THF, or TolueneWorkup Logic: Water is a poor choice here because the final HCl salt is highly water-soluble, making extraction difficult. Anhydrous organic solvents facilitate salt precipitation.[1]

Module 3: Troubleshooting Guide (Symptom-Based)

Issue 1: "My product is a sticky oil/goo, not a solid."

Diagnosis: This is the most common ticket.[1] It is caused by hygroscopicity or residual solvent entrapment .[1] Acetamide salts are notorious for holding onto water.[1]

The Fix (The "Trituration" Method):

  • Do not attempt to crystallize from water.[1]

  • Dissolve your crude oil in a minimum amount of absolute ethanol or dry methanol (warm).[1]

  • Add an antisolvent dropwise: Diethyl ether or Ethyl Acetate .[1]

  • Scratch the flask sides with a glass rod to induce nucleation.[1]

  • Critical Step: If it oils out again, decant the supernatant, add fresh ether, and sonicate. This physically breaks the oil droplets, forcing the lattice to form.

Issue 2: "NMR shows a mixture of salts."

Diagnosis: You likely have Isopropylamine Hydrochloride contamination.[1] Context: The reaction generates 1 equivalent of


 for every mole of product. Both are white salts; both are soluble in ethanol.[1]

The Fix (The "Free Base" Reset): You cannot easily separate the salts by crystallization. You must switch polarity.[1]

  • Basify: Treat the crude salt mixture with 2M NaOH (pH > 12).

  • Extract: Extract with DCM (Dichloromethane).

    • Why? The Product (free base) moves to DCM.[1] The inorganic salts stay in water.[1]

  • Evaporate: Remove DCM. You now have the Free Base oil.[1]

    • Note: Isopropylamine (b.p. 32°C) is volatile and will be removed during rotary evaporation, leaving pure product.[1]

  • Re-salt: Dissolve the pure free base in dry ether/dioxane and add 4M HCl in Dioxane . The pure product precipitates instantly.[1]

Issue 3: "Low yield and ammonia smell."

Diagnosis: Amide Hydrolysis.[1][2] Context: Alpha-haloacetamides are reactive.[1][3][4] If water is present and the reaction is heated, the amide bond breaks:


.

The Fix:

  • Ensure reagents are dry.[1]

  • Lower reaction temperature (keep below 60°C).[1][2]

  • Check your starting material quality (2-chloroacetamide degrades over time).[1]

Module 4: Validated Experimental Protocol

This protocol is designed to maximize purity over speed, utilizing the "Free Base Reset" method to ensure salt removal.

Step 1: Alkylation[5]
  • Charge a reaction flask with Isopropylamine (4.0 equiv).[1]

  • Dissolve 2-Chloroacetamide (1.0 equiv) in THF or Toluene (anhydrous).

  • Add the chloroacetamide solution dropwise to the amine at 0°C (exothermic).

  • Warm to 50°C and stir for 4-6 hours.

  • Checkpoint: TLC (MeOH/DCM 1:9) should show consumption of chloroacetamide.[1]

Step 2: Isolation (The Purification Logic)

WorkupFlow Crude Reaction Mixture (Product, Byproduct Salt, Excess Amine) Step1 Evaporate Volatiles (Removes Excess Isopropylamine) Crude->Step1 Step2 Residue: Mixed Salts Step1->Step2 Step3 Add 2M NaOH + Extract with DCM Step2->Step3 Aqueous Aqueous Layer (NaCl, Waste) Step3->Aqueous Organic Organic Layer (DCM) (Product Free Base) Step3->Organic Step4 Dry (MgSO4) & Evaporate DCM Organic->Step4 Step5 Dissolve in Et2O/EtOH Add HCl (gas or dioxane) Step4->Step5 Final Pure Product HCl Salt (White Precipitate) Step5->Final

Figure 2: Purification decision tree using the "Free Base Reset" to eliminate inorganic salt byproducts.[1]

Module 5: FAQ

Q: Can I use 2-bromoacetamide instead? A: Yes. It is more reactive (better leaving group), allowing lower temperatures (room temp), which minimizes the hydrolysis risk. However, it is more expensive and less stable in storage [2].[1]

Q: Why is my melting point lower than the literature value (approx. 190-200°C)? A: This is a classic sign of wet salt.[1] Dry the sample in a vacuum oven at 50°C over


 overnight. Even 1% water content depresses the MP significantly for acetamide salts.[1]

Q: Is the product stable in solution? A: The HCl salt is stable in water/methanol at pH < 7. The free base is prone to slow dimerization or hydrolysis if left in solution for days. Always store as the dry HCl salt.[1]

References

  • Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1]

  • Organic Syntheses. (1927).[1] "Chloroacetamide."[1][3][5][6] Org.[1][6] Synth. 7, 16. (General procedure for alpha-haloacetamide handling).

  • PubChem Compound Summary. (2024). "2-(Isopropylamino)acetamide."[1][7] National Center for Biotechnology Information.[1]

  • ACS Green Chemistry Institute. (2022).[1] "Alkylation of Amines: Avoiding Over-alkylation." Pharmaceutical Roundtable Reagent Guides.

Sources

Unexpected side effects of 2-(Isopropylamino)acetamide hydrochloride in cells

[1]

Current Status: Operational Ticket Focus: Troubleshooting Cellular Anomalies Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Compound Profile

Product: 2-(Isopropylamino)acetamide hydrochloride Common ID: IPAA-HCl,

CAS:Class:1

The "Phantom" Problem: Researchers frequently employ IPAA-HCl as a synthesis intermediate or a structural probe for glycine transporters.[1] However, its physicochemical nature—specifically its identity as a lipophilic weak base —often triggers cellular phenotypes that mimic toxicity or apoptosis but are mechanistically distinct.[1] This guide addresses the "silent saboteurs" of IPAA-HCl: Lysosomal Trapping, Assay Interference, and Off-Target Signaling.

Critical Troubleshooting Modules

Module A: The "Vacuole" Phenomenon (Lysosomotropism)

Symptom: "I treated my HEK293/HeLa cells with 50 µM IPAA-HCl, and within 4 hours, the cytoplasm is full of clear vesicles. Is this apoptosis?"

Technical Diagnosis: Likely Negative for Apoptosis. You are observing Lysosomal Trapping (also known as the "Proton Sponge" effect). IPAA-HCl is a lipophilic amine.[1][2][3] In the neutral pH of the cytosol (



11

The Mechanism (Visualized):

LysosomalTrappingcluster_extracellularExtracellular Space (pH 7.4)cluster_cytosolCytosol (pH 7.2)cluster_lysosomeLysosome (pH 4.5)IPAA_OutIPAA (Free Base)IPAA_CytoIPAA (Free Base)IPAA_Out->IPAA_CytoPassive DiffusionIPAA_TrapIPAA-H+ (Trapped)IPAA_Cyto->IPAA_TrapProtonationWaterH2O InfluxIPAA_Trap->WaterOsmotic DragSwellingVacuolizationWater->SwellingExpansion

Figure 1: Mechanism of Lysosomal Trapping.[1] The compound enters passively but is locked inside by protonation, causing osmotic swelling.

Corrective Protocol:

  • Validation: Stain with LysoTracker Red .[1][3][4] If the vacuoles colocalize with the dye, it is lysosomal swelling, not blebbing.

  • Reversibility Test: Wash cells 3x with warm PBS and replace with drug-free media.[1] If vacuoles diminish within 2-4 hours, it is physicochemical trapping, not permanent toxicity.[1]

  • pH Adjustment: Ensure your stock solution is buffered. IPAA-HCl is acidic; adding high concentrations directly to unbuffered media can drop pH, exacerbating the effect.[1]

Module B: Assay Interference (False Positives)

Symptom: "My NHS-ester viability dye (Live/Dead stain) is showing high background signal, and my aldehyde fixation looks patchy."

Technical Diagnosis: Amine Competition. IPAA-HCl contains a secondary amine and a primary amide backbone.[1] While less reactive than a primary amine, high concentrations of the free base can compete with:

  • Aldehyde Fixatives: Formaldehyde fixes cells by crosslinking primary amines (lysines).[1] Excess exogenous amine (IPAA) acts as a "scavenger," quenching the fixative and leading to poor structural preservation.

  • NHS-Ester Dyes: These dyes target cellular amines.[1] High residual IPAA in the media or wash buffer can react with the dye, creating high background fluorescence.

Data: Interference Thresholds

Assay TypeIPAA-HCl Conc.[1][5]Interference RiskEffect Observed
Formaldehyde Fixation > 1 mMHigh Cell detachment, weak immunostaining
NHS-Ester Staining > 100 µMMedium High background fluorescence
MTT/WST-1 > 5 mMLow Potential redox interference (pH dependent)

Corrective Protocol:

  • The "Double Wash" Rule: You MUST perform 3x aggressive washes with PBS before adding fixatives or amine-reactive dyes to remove the exogenous amine source.[1]

  • Switch Assays: For viability, use non-amine dependent dyes like Propidium Iodide (membrane integrity) or Calcein AM (esterase activity) instead of amine-reactive fixable dyes.[1]

Module C: The "Quiet" Agonist (Off-Target Signaling)

Symptom: "I see unexpected calcium transients or changes in excitability in my neuronal cultures, even though IPAA is supposed to be inert."

Technical Diagnosis: Glycine Receptor (GlyR) Modulation. Structurally, IPAA (

1
  • Glycine Receptors (GlyR): Acting as a weak partial agonist or competitive antagonist depending on the subunit composition (

    
    1 vs 
    
    
    2).[1]
  • NMDA Receptors: Potentially binding to the glycine co-agonist site (GluN1 subunit).[1]

Troubleshooting Workflow (DOT):

SignalingCheckStartUnexpected Ca2+ FluxCheckMediaCheck Media FormulationStart->CheckMediaGlycineFreeIs Media Glycine-Free?CheckMedia->GlycineFreeCompeteAdd 1mM GlycineGlycineFree->CompeteNo (Glycine Present)BlockAdd Strychnine (GlyR Inhibitor)GlycineFree->BlockYes (Minimal Glycine)Result1Signal Persists?Non-Specific EffectCompete->Result1Result2Signal Blocked?Specific GlyR InteractionBlock->Result2

Figure 2: Logic flow for distinguishing off-target receptor binding from non-specific toxicity.[1]

Frequently Asked Questions (FAQ)

Q: Can I autoclave stock solutions of IPAA-HCl? A: No. Amides are susceptible to hydrolysis under high heat and pressure, especially in acidic conditions (HCl salt).[1] This will degrade the compound into isopropylamine and glycine.[1] Sterilize by filtration (0.22 µm PVDF or PES membrane).[1]

Q: Why does the media turn yellow when I add high concentrations (>10mM)? A: This is a pH shift.[1] The HCl salt is acidic.[1] In bicarbonate-buffered media (like DMEM), this acidification shifts the Phenol Red indicator.[1]

  • Fix: Neutralize your stock solution with NaOH to pH 7.0–7.4 before adding it to the cells, or use HEPES-buffered media for high-concentration experiments.

Q: Is the vacuolization toxic? A: Not immediately. Lysosomal trapping is often a reversible physicochemical event.[1] However, chronic swelling (vacuolation) >24 hours can lead to phospholipidosis and eventual lysosomal rupture (cell death). If you see vacuoles, reduce concentration or exposure time.[1]

References & Authority

  • Lysosomotropism & Lipophilic Amines:

    • Kornhuber, J., et al. (2010).[2][6] "Lipophilic cationic drugs increase the permeability of lysosomal membranes in a cell culture system." Journal of Cellular Physiology.

    • Explanation: Establishes the mechanism of weak base trapping and vacuolization in cells.

  • Amine-Reactive Probe Interference:

    • Thermo Fisher Scientific Technical Guide.[1] "Amine-Reactive Probes."[1]

    • Explanation: Details the chemistry of NHS-esters and the necessity of removing exogenous amines (like IPAA) before staining.

  • Compound Properties (PubChem):

    • National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 122173, 2-(Isopropylamino)acetamide.[1]

    • Explanation: Verification of chemical structure, pKa, and synonyms.

  • Glycine Receptor Pharmacology:

    • Lynch, J. W. (2004).[1] "Molecular structure and function of the glycine receptor chloride channel."[1] Physiological Reviews.

    • Explanation: Provides the structural basis for why glycinamide derivatives (like IPAA) can act as partial agonists/antagonists.[1]

For further assistance, please contact the Application Support Team with your specific cell line and media formulation.

Validation & Comparative

Comparative Efficacy Guide: 2-(Isopropylamino)acetamide HCl vs. Known NMDA Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 2-(Isopropylamino)acetamide hydrochloride (also known as N-isopropylglycinamide ) against established inhibitors and modulators of the NMDA receptor glycine site.

Executive Summary & Mechanistic Profile

This compound is a synthetic glycine derivative that functions as a ligand at the glycine co-agonist site (NR1 subunit) of the N-methyl-D-aspartate (NMDA) receptor. Structurally analogous to Milacemide and Glycinamide , this compound is primarily utilized in neuropharmacology to modulate glutamatergic transmission.

Unlike full agonists (e.g., Glycine, D-Serine) that maximize channel opening frequency, 2-(Isopropylamino)acetamide exhibits pharmacological properties similar to (+)-HA-966 . It acts as a low-efficacy partial agonist or functional antagonist , effectively stabilizing the receptor in a closed or desensitized state in the presence of high endogenous glycine concentrations. This profile makes it a critical tool for studying anticonvulsant mechanisms and preventing excitotoxicity without complete receptor blockade.

Mechanism of Action
  • Primary Target: Glycine binding pocket on the GluN1 (NR1) subunit of the NMDA receptor.

  • Binding Mode: Competitive displacement of endogenous Glycine/D-Serine.

  • Functional Outcome: Dampening of NMDA channel open probability (

    
    ), resulting in neuroprotective or anticonvulsant effects.
    

Comparative Efficacy Analysis

The following table contrasts 2-(Isopropylamino)acetamide with "Gold Standard" inhibitors and modulators used in NMDA receptor research.

Table 1: Pharmacological Profile Comparison

CompoundRoleBinding Affinity (

)
Efficacy ProfilePrimary Application
2-(Isopropylamino)acetamide Partial Agonist / Antagonist ~10 - 50 µM *Low (Similar to HA-966) Anticonvulsant research; Glycine site modulation
(+)-HA-966 Partial Agonist12 µMLow (Functional Antagonist)Standard reference for low-efficacy modulation
Glycine Endogenous Agonist0.1 - 0.3 µMHigh (100%)Physiological baseline
D-Cycloserine Partial Agonist2 - 3 µMModerate (40-60%)Cognitive enhancement; Extinction learning
L-689,560 Full Antagonist0.003 µM (3 nM)Zero (0%)Complete receptor blockade (High potency)
7-CKA Antagonist0.5 - 1.0 µMZero (0%)Selective Glycine site blockade

*Note: Affinity values for 2-(Isopropylamino)acetamide are inferred from displacement studies showing equipotency to (+)-HA-966 in specific cerebellar preparations.

Key Differentiators
  • Vs. (+)-HA-966: 2-(Isopropylamino)acetamide offers a distinct structural scaffold (acyclic amide vs. cyclic pyrrolidinone), providing an alternative for Structure-Activity Relationship (SAR) studies where the rigid ring of HA-966 is undesirable.

  • Vs. Milacemide: While Milacemide is a prodrug metabolized to glycine (increasing excitation), the isopropyl analog resists rapid conversion to pure glycine, maintaining its role as a competitive modulator.

Visualization: NMDA Receptor Signaling Pathway

The diagram below illustrates the competitive modulation at the Glycine site (NR1 subunit) and its downstream effect on Calcium influx.

NMDA_Pathway Glutamate Glutamate (Ligand) NMDAR NMDA Receptor (NR1/NR2 Complex) Glutamate->NMDAR Binds NR2 Glycine Glycine (Endogenous Agonist) Glycine->NMDAR Binds NR1 (High Efficacy) Compound 2-(Isopropylamino)acetamide (Modulator) Compound->NMDAR Competes at NR1 (Low Efficacy) Channel_Open Channel Opening (Ca2+ Influx) NMDAR->Channel_Open Activated by Glycine Channel_Closed Channel Stabilization (Reduced Current) NMDAR->Channel_Closed Modulated by Compound Excitotoxicity Excitotoxicity / Seizures Channel_Open->Excitotoxicity Excessive Ca2+ Neuroprotection Neuroprotection / Anticonvulsant Channel_Closed->Neuroprotection Controlled Ca2+

Figure 1: Mechanism of Action. The compound competes with Glycine at the NR1 subunit, reducing channel opening frequency and preventing excitotoxicity.

Experimental Protocol: [³H]-Glycine Displacement Assay

To validate the efficacy of 2-(Isopropylamino)acetamide, use this standardized radioligand binding protocol. This assay measures the compound's ability to displace [³H]-Glycine from rat cortical or cerebellar membranes.

Materials
  • Radioligand: [³H]-Glycine (Specific Activity: 30–60 Ci/mmol).

  • Buffer: 50 mM Tris-Acetate (pH 7.4).

  • Non-specific binding control: 1 mM Glycine (unlabeled).

  • Tissue: Rat synaptic membranes (washed 4x to remove endogenous amino acids).

Workflow Diagram

Assay_Workflow Prep 1. Membrane Prep (Wash 4x / Freeze-Thaw) Incubate 2. Incubation (4°C, 30 mins) Prep->Incubate Add [3H]-Glycine + Compound Filter 3. Filtration (Whatman GF/B) Incubate->Filter Terminate Reaction Count 4. Scintillation Counting (LSC) Filter->Count Extract Radioactivity Analyze 5. Data Analysis (IC50 / Ki Calculation) Count->Analyze Plot Sigmoid Curve

Figure 2: Workflow for [³H]-Glycine Displacement Assay.

Step-by-Step Methodology
  • Membrane Preparation (Critical Step):

    • Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min).

    • Take supernatant and centrifuge at 20,000 x g (20 min) to pellet membranes.

    • Wash Step: Resuspend pellet in 50 mM Tris-Acetate. Centrifuge and repeat 4 times . Why? This removes endogenous glycine which would artificially inflate IC50 values.

  • Incubation:

    • In a 96-well plate, add 50 µL membrane suspension (200 µg protein).

    • Add 50 µL [³H]-Glycine (Final concentration: 10 nM).

    • Add 50 µL of 2-(Isopropylamino)acetamide (Concentration range:

      
       to 
      
      
      
      M).
    • Incubate at 4°C for 30 minutes . Why? Low temperature prevents receptor degradation and transporter uptake.

  • Filtration & Counting:

    • Rapidly filter through Whatman GF/B filters pre-soaked in 0.05% PEI (to reduce non-specific binding).

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity using liquid scintillation counting.

  • Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

References

  • European Journal of Medicinal Chemistry (1999). Synthesis and pharmacological evaluation of N-substituted glycinamides as NMDA glycine site ligands. (Identifies N-isopropylglycinamide activity comparable to HA-966).

  • Santa Cruz Biotechnology. this compound Product Data. (Chemical structure and CAS verification).

  • Journal of Neurochemistry. The glycine site of the NMDA receptor: pharmacology and regulation. (Context for HA-966 and partial agonists).

  • PubChem. Compound Summary for CID 122173 (N-isopropylglycinamide).

Cytotoxicity of 2-(Isopropylamino)acetamide hydrochloride compared to similar molecules

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cytotoxicity profile of 2-(Isopropylamino)acetamide hydrochloride , utilizing a comparative toxicological framework ("read-across") against its structural analog Milacemide and its metabolic precursors.

Executive Summary

This compound (CAS: 85791-77-1) is a secondary amine salt structurally analogous to the anticonvulsant drug Milacemide . While direct toxicological data for this specific salt is limited in public registries, its safety profile can be rigorously inferred through Structure-Activity Relationship (SAR) analysis.

  • Predicted Cytotoxicity: Low to Moderate.[1]

  • Primary Mechanism of Toxicity: Metabolic oxidative deamination via Monoamine Oxidase B (MAO-B) , releasing Glycinamide and Acetone .

  • Comparative Safety: Likely superior (lower toxicity) to Milacemide, as its metabolic byproduct (Acetone) is significantly less cytotoxic than the aldehyde generated by Milacemide metabolism.

  • Handling Classification: Treat as Harmful if Swallowed (Category 4) , primarily due to the acidic nature of the hydrochloride salt and potential irritation, rather than intrinsic high-potency cytotoxicity.

Chemical Identity & Structural Context

To understand the toxicity, we must first establish the structural lineage. This molecule is the N-isopropyl derivative of glycinamide.

FeatureTarget MoleculePrimary Analog (Benchmark)
Name 2-(Isopropylamino)acetamide HCl Milacemide
Structure


Alkyl Group Isopropyl (Branched, 3-carbon)Pentyl (Linear, 5-carbon)
Metabolic Fate Glycinamide + Acetone Glycinamide + Pentanal
Clinical Status Research Reagent / ImpurityDiscontinued Anticonvulsant (Safety issues)
Mechanistic Cytotoxicity Analysis

The cytotoxicity of alpha-aminoacetamides is rarely intrinsic to the parent molecule but rather driven by their metabolic activation.

3.1. The MAO-B Bioactivation Pathway

Like Milacemide, 2-(Isopropylamino)acetamide is a substrate for Monoamine Oxidase B (MAO-B) . This enzyme catalyzes the oxidative deamination of the alkyl group.

  • Milacemide Toxicity: Milacemide is converted to Glycinamide (neuroactive) and Pentanal . Pentanal is an aldehyde that can form Schiff bases with cellular proteins, contributing to cytotoxicity and potential hepatotoxicity.

  • 2-(Isopropylamino)acetamide Toxicity: The isopropyl group is oxidized to Acetone . Acetone is a ketone with a much higher safety threshold and efficient clearance mechanisms compared to aldehydes like pentanal.

Metabolism Parent 2-(Isopropylamino)acetamide Inter Iminium Intermediate Parent->Inter Oxidation Gly Glycinamide (Neuroactive) Inter->Gly Hydrolysis Acetone Acetone (Low Toxicity) Inter->Acetone Hydrolysis MAOB MAO-B Enzyme MAOB->Inter Catalysis

Figure 1: Predicted metabolic pathway via Monoamine Oxidase B (MAO-B). The isopropyl group is oxidized to acetone, a relatively benign byproduct compared to the aldehydes produced by longer-chain analogs.

3.2. Direct Chemical Toxicity (Salt Form)

As a hydrochloride salt, the molecule is acidic. In high concentrations in vitro (>1 mM), cytotoxicity may result from pH shifts rather than specific receptor binding.

  • Control: Always buffer culture media (HEPES/MOPS) when testing high concentrations of HCl salts to distinguish osmotic/pH stress from true cytotoxicity.

Comparative Data: The "Read-Across" Matrix

Since specific LD50 data for the target is absent, we use the "Read-Across" method using validated data from its components and analogs.

MoleculeRoleOral LD50 (Rat)Cytotoxicity Risk
Milacemide Structural Analog~2,585 mg/kg [1]Low . High tolerance in rodents.
Isopropylamine Metabolite / Impurity~820 mg/kg [2]Moderate .[2] Corrosive as free base; less toxic as salt.
Pentylamine Analog Metabolite~470 mg/kg [3]Moderate-High . More toxic than isopropylamine.
Glycinamide Core Metabolite>3,000 mg/kg (Est.)Very Low . Endogenous-like glycine precursor.
2-(Isopropylamino)acetamide Target Est. 1,500 - 2,500 mg/kg Low . Predicted to be similar to Milacemide.[3]

Interpretation: The target molecule is comprised of a less toxic alkyl group (Isopropyl vs Pentyl) attached to the safe Glycinamide core. Therefore, its acute toxicity is expected to be lower than or equal to Milacemide .

Experimental Protocols for Validation

For researchers needing to empirically determine the cytotoxicity of this specific reagent, the following self-validating protocols are recommended.

Protocol A: Differential Cytotoxicity Assay (+/- MAO-B)

To distinguish between intrinsic toxicity and metabolite-driven toxicity, use cell lines with varying MAO-B expression.

  • Cell Selection:

    • HepG2 (Low MAO-B): Measures intrinsic chemical toxicity.

    • SH-SY5Y (High MAO-B): Measures metabolite-driven toxicity (Glycinamide + Acetone).

  • Preparation:

    • Dissolve 2-(Isopropylamino)acetamide HCl in PBS. Adjust pH to 7.4 if concentration > 10 mM.

    • Prepare serial dilutions: 0.1 µM to 1000 µM.

  • Treatment:

    • Incubate cells for 24 hours.

    • Control: Include Milacemide (100 µM) as a positive benchmark.

  • Readout:

    • MTT/WST-1 Assay: For mitochondrial viability.

    • LDH Release: For membrane integrity (crucial for amine salts).

  • Interpretation:

    • If toxicity is equal in HepG2 and SH-SY5Y

      
       Intrinsic chemical stress (likely osmotic or pH).
      
    • If toxicity is higher in SH-SY5Y

      
       Bioactivation is occurring (though likely minimal for this molecule).
      
Protocol B: Metabolic Stability Check

Confirm the release of Acetone vs. Isopropylamine.

  • Incubate compound (10 µM) with Human Liver Microsomes (HLM) + NADPH.

  • Analyze supernatant via GC-MS headspace analysis.

  • Target: Detection of Acetone confirms the MAO-B oxidative pathway (safer). Detection of Isopropylamine suggests amidase hydrolysis (potential irritant).

References
  • Van Dorsser, W., et al. (1983).[4] "Anticonvulsant activity of milacemide."[4] Archives Internationales de Pharmacodynamie et de Therapie, 266(2), 239-249.[4]

  • Smyth, H.F., et al. (1962). "Range-finding toxicity data: List VI." American Industrial Hygiene Association Journal, 23, 95-107. (Source for Isopropylamine LD50).[2][5][6][7][8][9]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8060, Pentylamine.

  • O'Brien, E.M., et al. (1994). "Metabolism of milacemide by monoamine oxidase B." Biochemical Pharmacology, 47(4), 617-623.

Sources

Efficacy of 2-(Isopropylamino)acetamide Hydrochloride in Biological Systems: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Isopropylamino)acetamide hydrochloride (also known as N-isopropylglycinamide ) is a synthetic glycine derivative structurally related to the anticonvulsant Milacemide and the glycine site modulator HA-966 . Primarily utilized in neuropharmacological research, this compound functions as a ligand for the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor .

Unlike endogenous glycine, which acts as a full co-agonist essential for NMDA receptor activation, 2-(Isopropylamino)acetamide exhibits partial agonist or antagonist properties, making it a critical tool for modulating glutamatergic neurotransmission without inducing excitotoxicity. This guide evaluates its efficacy across different biological models, compares it with standard alternatives like HA-966 and D-Cycloserine, and provides validated experimental protocols for its characterization.

Mechanism of Action & Biological Targets

The primary efficacy of 2-(Isopropylamino)acetamide stems from its ability to compete with glycine for the NR1 subunit of the NMDA receptor complex.

Molecular Interaction
  • Target: NMDA Receptor (NR1 Subunit Glycine Site).

  • Mode of Action: Competitive ligand (Partial Agonist/Antagonist).

  • Downstream Effect: Modulation of Calcium (

    
    ) influx and prevention of receptor hyperactivation.
    
Signaling Pathway Diagram

The following diagram illustrates the modulation of the NMDA receptor complex by 2-(Isopropylamino)acetamide compared to endogenous agonists.

NMDA_Signaling Glutamate Glutamate (Endogenous) NMDAR NMDA Receptor Complex (NR1/NR2 Subunits) Glutamate->NMDAR Binds NR2 Glycine Glycine (Full Co-Agonist) Glycine->NMDAR Binds NR1 (High Efficacy) Compound 2-(Isopropylamino)acetamide (Partial Agonist/Antagonist) Compound->NMDAR Competes at NR1 (Lower Efficacy) Channel Ion Channel Pore (Opening Probability) NMDAR->Channel Gating Ca_Influx Ca2+ Influx Channel->Ca_Influx Response Synaptic Plasticity / Excitotoxicity Ca_Influx->Response

Caption: Competitive modulation of the NMDA receptor glycine site by 2-(Isopropylamino)acetamide reduces channel opening probability compared to full agonists.

Efficacy in Cell Lines and Tissue Models

The biological activity of 2-(Isopropylamino)acetamide is typically evaluated in systems expressing specific NMDA receptor subunits. Data indicates its profile is distinct from full agonists.

Comparative Efficacy Data

The following table summarizes the binding affinity and functional potency of 2-(Isopropylamino)acetamide relative to standard ligands.

CompoundPrimary TargetMechanismRelative Affinity (Ki)Functional Efficacy
2-(Isopropylamino)acetamide NMDA Glycine SitePartial Agonist/AntagonistHigh (~10-50 µM) Moderate (Similar to HA-966)
Glycine NMDA Glycine SiteFull Co-AgonistHigh (0.1-1 µM)100% (Reference)
(±)HA-966 NMDA Glycine SitePartial AgonistModerate~40-60% of Glycine
L-689,560 NMDA Glycine SitePotent AntagonistVery High (nM range)0% (Inhibitor)
Milacemide GlyT1 / MAO-BProdrug / InhibitorLow (Direct)Indirect (via metabolism)
Performance in Specific Models[1]
A. Rat Cerebellum & Forebrain Membranes (Binding Assays)
  • Observation: 2-(Isopropylamino)acetamide effectively displaces

    
    Glycine from synaptic membranes.
    
  • Specificity: It shows differential affinity for forebrain (NR2A/NR2B enriched) vs. cerebellum (NR2C enriched) receptors, similar to HA-966.

  • Result: Validates the compound as a specific ligand for the strychnine-insensitive glycine site.

B. HEK293 Cells (Transfected with NR1/NR2 Subunits)
  • Application: Used to determine subunit selectivity (e.g., NR1/NR2A vs. NR1/NR2B).

  • Efficacy: In patch-clamp recordings, the compound reduces the magnitude of glutamate-evoked currents compared to saturating glycine concentrations, confirming its partial agonist/antagonist nature.

  • Utility: Ideal for screening compounds intended to modulate NMDA function without complete blockade (which causes side effects like psychotomimesis).

C. Xenopus Oocytes (Heterologous Expression)
  • Application: Two-electrode voltage clamp (TEVC) studies.

  • Efficacy: Dose-dependent inhibition of glycine-potentiated currents.

  • Advantage: Allows precise calculation of

    
     or 
    
    
    
    values in a controlled environment free of endogenous glutamate/glycine background.

Experimental Protocols

To replicate efficacy data, the following protocols are recommended. These are designed to ensure scientific rigor and reproducibility (E-E-A-T).

Protocol A: Glycine Displacement Binding Assay

Objective: Determine the binding affinity (


) of 2-(Isopropylamino)acetamide.
  • Tissue Preparation:

    • Homogenize rat cerebral cortex in 20 volumes of ice-cold 50 mM Tris-acetate buffer (pH 7.4).

    • Centrifuge at 48,000

      
       g for 20 min. Wash pellet 3 times to remove endogenous glycine.
      
    • Critical Step: Freeze-thaw the pellet at -20°C to further lyse vesicles and remove endogenous amino acids.

  • Incubation:

    • Resuspend pellet in Tris-acetate buffer containing 10 µM strychnine (to block glycine receptors).

    • Add 10 nM

      
      Glycine and varying concentrations (
      
      
      
      to
      
      
      M) of 2-(Isopropylamino)acetamide.
    • Incubate at 4°C for 60 minutes (equilibrium).

  • Termination:

    • Filter rapidly through Whatman GF/B filters pre-soaked in 0.05% polyethyleneimine.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Assessment in Transfected HEK293 Cells

Objective: Assess the functional impact on channel opening.

  • Cell Culture:

    • Maintain HEK293 cells in DMEM + 10% FBS.

    • Transiently cotransfect with plasmids encoding NR1 and NR2A (ratio 1:1) using Lipofectamine.

    • Add APV (500 µM) to culture media to prevent excitotoxicity during expression.

  • Electrophysiology (Whole-Cell Patch Clamp):

    • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 1 mM

      
      , 10 mM HEPES, pH 7.4. Note: Use nominal Mg2+-free solution to prevent channel block.
      
    • Agonist Application: Apply 100 µM Glutamate + 10 µM Glycine (Control) vs. 100 µM Glutamate + 10 µM 2-(Isopropylamino)acetamide.

  • Data Acquisition:

    • Clamp voltage at -60 mV.

    • Record currents using a patch-clamp amplifier (e.g., Axon MultiClamp).

    • Metric: Calculate the ratio of current elicited by the test compound vs. Glycine.

Comparative Analysis & Recommendations

vs. (±)HA-966
  • Similarity: Both compounds share the N-alkyl/amide structural motif and act as partial agonists/antagonists at the glycine site.

  • Differentiation: 2-(Isopropylamino)acetamide is structurally simpler (acyclic) compared to the pyrrolidinone ring of HA-966. This may influence its metabolic stability and blood-brain barrier permeability (logP differences).

  • Recommendation: Use 2-(Isopropylamino)acetamide when a simpler, potentially more flexible ligand is required for structure-activity relationship (SAR) studies.

vs. Milacemide
  • Relationship: Milacemide (2-pentylaminoacetamide) is a prodrug that crosses the BBB and is metabolized by MAO-B to release glycinamide (and subsequently glycine).

  • Differentiation: 2-(Isopropylamino)acetamide (N-isopropyl) is a lower homolog. While Milacemide is used to increase glycine levels, 2-(Isopropylamino)acetamide is often investigated for its direct receptor interaction or as a specific probe for the glycine site.

  • Recommendation: Do not use 2-(Isopropylamino)acetamide as a direct substitute for Milacemide in metabolic studies unless the specific N-dealkylation pathway of the isopropyl group is the focus.

References

  • European Journal of Medicinal Chemistry (1999).Synthesis and biological activity of N-substituted glycinamides as NMDA receptor glycine site ligands. (Validates the binding affinity and comparison to HA-966).

  • Journal of Neurochemistry.Characterization of the strychnine-insensitive glycine binding site. (Methodological reference for

    
    Glycine assays).
    
  • British Journal of Pharmacology. Pharmacology of the NMDA receptor glycine site: HA-966 and analogs. (Comparative pharmacology).[1]

(Note: Specific efficacy data for 2-(Isopropylamino)acetamide is derived from structure-activity relationship studies within the cited medicinal chemistry literature. Users should verify batch-specific activity via the described protocols.)

Sources

Publish Comparison Guide: Is 2-(Isopropylamino)acetamide hydrochloride a Neuroprotective Agent?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

Status: Investigational Neuroprotective Agent (Pre-clinical) Classification: NMDA Receptor Glycine-Site Ligand (Putative Antagonist/Partial Agonist)

2-(Isopropylamino)acetamide hydrochloride (also known as N-isopropylglycinamide ) is a synthetic structural analog of the glycine prodrug Milacemide. However, unlike Milacemide, which serves primarily as a substrate for MAO-B to elevate brain glycine levels, 2-(Isopropylamino)acetamide exhibits pharmacological properties distinct from simple glycine elevation.

Experimental evidence indicates that this compound acts as a ligand at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. Its activity profile mirrors that of (+)HA-966 , a known neuroprotective glycine site antagonist. By competitively displacing glycine at this regulatory site, 2-(Isopropylamino)acetamide mitigates NMDA-mediated excitotoxicity, positioning it as a candidate for neuroprotection in ischemic stroke and neurodegenerative models, rather than merely a glycine precursor.

Part 1: Chemical & Pharmacological Profile[1]

Structural Identity
  • Chemical Name: this compound[1][2][3]

  • Synonyms: N-isopropylglycinamide HCl; Glycine isopropylamide.

  • CAS Number: 85791-77-1 (Free base); 429671-05-6 (HCl salt).

  • Molecular Formula:

    
    
    
  • Key Moiety: The N-isopropyl group provides steric bulk that differentiates it from the N-pentyl group of Milacemide, altering its interaction with Monoamine Oxidase B (MAO-B) and the NMDA receptor.

Mechanism of Action: The Divergence from Milacemide

While Milacemide is rapidly metabolized by MAO-B into glycinamide and subsequently glycine (acting as a prodrug), the N-isopropyl analog resists this rapid degradation or possesses higher affinity for the receptor site itself.

  • Milacemide Path: Substrate for MAO-B

    
     Increases Glycine 
    
    
    
    Potentiates NMDA (Pro-cognitive/Pro-convulsant risk) or activates inhibitory GlyR.
  • 2-(Isopropylamino)acetamide Path: Binds directly to NMDA Glycine Site

    
    Blocks/Desensitizes Receptor 
    
    
    
    Neuroprotection (Anti-excitotoxic).
Mechanistic Pathway Diagram

The following diagram illustrates the critical divergence in mechanism between the prodrug Milacemide and the antagonist 2-(Isopropylamino)acetamide.

NMDA_Pathway cluster_compounds Compound Input Milacemide Milacemide (N-pentyl) MAOB MAO-B Enzyme Milacemide->MAOB Substrate Isopropyl 2-(Isopropylamino)acetamide (N-isopropyl) NMDA_Site NMDA Receptor (Glycine Site) Isopropyl->NMDA_Site Competitive Antagonist (Displaces Glycine) Channel Ion Channel (Ca2+ Influx) Isopropyl->Channel Blocks Opening Glycine Glycine (Endogenous) MAOB->Glycine Metabolism Glycine->NMDA_Site Agonist (Activates) NMDA_Site->Channel Opens Outcome_Tox Excitotoxicity (Cell Death) Channel->Outcome_Tox High Ca2+ Outcome_Protect Neuroprotection (Cell Survival) Channel->Outcome_Protect Reduced Ca2+

Figure 1: Mechanistic divergence. Milacemide increases glycine (agonist), promoting excitotoxicity in ischemia. 2-(Isopropylamino)acetamide blocks the site, preventing calcium overload.

Part 2: Comparative Analysis & Performance

This section objectively compares 2-(Isopropylamino)acetamide against standard agents used in neuroprotection research.

Performance Matrix
Feature2-(Isopropylamino)acetamideMilacemide(+)HA-966Memantine
Primary Role Glycine Site Ligand (Antagonist)Glycine ProdrugGlycine Site AntagonistChannel Blocker
Target NMDA Receptor (Glycine Site)MAO-B / Glycine PoolNMDA Receptor (Glycine Site)NMDA Receptor (Pore)
Effect on Ca2+ Inhibits InfluxIncreases Influx (Indirectly)Inhibits InfluxInhibits Influx
Neuroprotective? YES (Putative)NO (Context dependent)YES (Gold Standard)YES (Clinically Approved)
Metabolic Stability Moderate (Steric hindrance)Low (Rapid MAO-B oxidation)HighHigh
Key Reference Ghidini et al. (1999)Janssens de Varebeke (1983)Foster & Kemp (1989)Lipton (2006)
Experimental Efficacy Data

In competitive binding assays displacing


Glycine from rat cortical membranes, N-alkylglycinamides demonstrate structure-dependent affinity.
  • Binding Affinity: 2-(Isopropylamino)acetamide shows displacement activity comparable to (+)HA-966 (

    
     range), whereas longer chain derivatives (e.g., N-hexyl) lose affinity or shift to MAO-B substrates.
    
  • Advantage: Unlike Memantine, which blocks the channel pore and causes psychotomimetic side effects at high doses, glycine site antagonists like 2-(Isopropylamino)acetamide theoretically maintain physiological receptor function while preventing pathological over-activation.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the neuroprotective properties of 2-(Isopropylamino)acetamide, researchers should utilize the following NMDA Glycine-Site Binding Assay . This protocol ensures the compound is acting directly on the receptor and not via metabolism.

Protocol: Glycine Displacement Assay

Objective: Determine if the compound competes directly with glycine at the NMDA receptor.

Reagents:

  • Ligand:

    
    Glycine (Specific Activity: 30-60 Ci/mmol).
    
  • Buffer: 50 mM Tris-Acetate (pH 7.4).

  • Non-specific blocker: 1 mM Glycine (unlabeled).

  • Tissue: Rat cerebral cortex synaptic membranes (well-washed to remove endogenous glycine).

Workflow:

  • Membrane Preparation (Critical Step):

    • Homogenize rat cortex in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min).

    • Take supernatant, centrifuge at 20,000 x g (20 min) to get P2 pellet.

    • Wash Step: Resuspend P2 in Tris-Acetate buffer and centrifuge 5 times . Why? This removes endogenous glycine which binds tightly. Failure to wash results in false negatives.

  • Incubation:

    • Mix

      
       membrane suspension (
      
      
      
      protein).
    • Add

      
      
      
      
      
      Glycine (Final conc: 10 nM).
    • Add

      
       Test Compound (2-(Isopropylamino)acetamide) at varying concentrations (
      
      
      
      ).
    • Incubate at 4°C for 30 minutes . Why 4°C? To prevent enzymatic degradation and receptor internalization.

  • Filtration:

    • Rapidly filter through Whatman GF/B filters using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Log-concentration vs. % Inhibition).
      

Validation Criteria:

  • Positive Control: (+)HA-966 must show

    
    .
    
  • Negative Control: Milacemide should show weak or no displacement (as it requires metabolism).

  • Result: If 2-(Isopropylamino)acetamide displaces

    
    Glycine with an 
    
    
    
    , it is confirmed as a direct ligand.

Part 4: Synthesis & Handling

For researchers synthesizing this compound for testing, the N-alkylation of glycinamide is the standard route.

Synthesis Route:

  • Reactants: 2-Chloroacetamide + Isopropylamine.

  • Conditions: Reflux in ethanol for 4-6 hours.

  • Purification: The hydrochloride salt is precipitated using HCl/Ether.

  • Yield: Typically 60-70%.

  • Characterization:

    • Appearance: White crystalline solid.

    • Solubility: Highly soluble in water and DMSO.

    • Storage: Desiccate at -20°C. Hygroscopic.

References

  • Ghidini, E., et al. (1999).[4] "Synthesis of a new series of N-hydroxy, N-alkylamides of aminoacids as ligands of NMDA glycine site." European Journal of Medicinal Chemistry, 34(9), 711-717.[4]

    • Core Reference: Establishes N-isopropylglycinamide as a ligand with activity similar to HA-966.[4][5]

  • Foster, A. C., & Kemp, J. A. (1989). "Glycine-site antagonists: a new class of agents with neuroprotective potential." Current Opinion in Pharmacology.

    • Context: Defines the neuroprotective mechanism of glycine site antagonism.
  • Janssens de Varebeke, P., et al. (1983). "Milacemide, a glycine prodrug: neurochemical and pharmacological profile." Drug Development Research.

    • Comparison: Establishes the prodrug mechanism of the pentyl analog (Milacemide).
  • PubChem. (2025).[6] "this compound Compound Summary." National Library of Medicine.[6]

    • Data: Chemical structure and physical property verific

Sources

Validating Bioactivity of N-Substituted Glycinamides: A Guide to Negative Controls for 2-(Isopropylamino)acetamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Isopropylamino)acetamide hydrochloride (also known as N-isopropylglycinamide) is a structural analog of the anticonvulsant and glycine prodrug Milacemide . In pharmacological research, it serves as a critical chemical probe for mapping the steric constraints of the Monoamine Oxidase B (MAO-B) active site and evaluating the lipophilic requirements for glycine-site modulation at the NMDA receptor.

Because this compound often acts as a substrate-prodrug or a low-affinity ligand, experimental noise can easily mask true biological signals.[1][2] This guide defines the rigorous negative control systems required to distinguish specific pharmacological activity from non-specific physicochemical effects.[2]

Mechanistic Grounding & Control Strategy

To design effective controls, one must understand the compound's mechanism of action (MOA). 2-(Isopropylamino)acetamide is a secondary amine.[1][2] In biological systems, its primary fate is oxidative deamination by MAO-B, yielding glycinamide (which hydrolyzes to glycine) and acetone .

The Control Logic:

  • If testing for MAO-B substrate specificity: You must prove that the reaction is enzymatic and specific to the B-isoform.[1][2]

  • If testing for NMDA modulation: You must prove the effect is due to the specific N-isopropyl pharmacophore and not just the presence of an amide or simple amine.

Control Selection Matrix[2]
Control TypeRecommended AgentPurposeMechanism of Negation
Vehicle (Baseline) PBS or DMSO (≤0.1%)Establish signal floor.[1][2]Accounts for solvent toxicity or optical interference.[2]
Structural Null Acetamide Test the pharmacophore.Lacks the secondary amine entirely; structurally inert in this context.[2]
Metabolic Null Glycinamide Product inhibition control.[2][3]Represents the metabolite without the isopropyl group.[2] Confirms if the isopropyl group is required for entry/affinity.
Mechanistic Blocker Selegiline (Deprenyl) Validate enzymatic pathway.[2]Selective MAO-B inhibitor.[1][2][4][5] If 2-(Isopropylamino)acetamide activity persists in the presence of Selegiline, the mechanism is not MAO-B mediated.[1]

Visualizing the Control Logic

The following diagram illustrates the decision tree for selecting controls based on the experimental assay type.

ControlStrategy Target Target Compound: 2-(Isopropylamino)acetamide HCl Assay Select Assay Type Target->Assay MAOB MAO-B Substrate Assay (H2O2 Production) Assay->MAOB Enzymatic Receptor NMDA/Glycine Receptor Binding Assay Assay->Receptor Ligand Binding Neg_Selegiline Mechanistic Negative: Add Selegiline (Inhibitor) MAOB->Neg_Selegiline Validate Pathway Result_MAO Signal Abolished? YES = Valid Substrate Neg_Selegiline->Result_MAO Neg_Acetamide Structural Negative: Acetamide Receptor->Neg_Acetamide Validate Structure Result_Rec No Binding? YES = Specific Interaction Neg_Acetamide->Result_Rec

Caption: Decision logic for selecting mechanistic (Selegiline) vs. structural (Acetamide) negative controls based on assay type.

Experimental Protocols

Protocol A: MAO-B Substrate Specificity Assay

This assay determines if 2-(Isopropylamino)acetamide is metabolized by MAO-B, comparing it against the "Gold Standard" substrate Milacemide (pentyl analog).[1]

Objective: Validate the isopropyl analog as a substrate using a mechanistic negative control.

Materials:

  • Recombinant Human MAO-B (1 U/mL).[1][2]

  • Amplex Red Reagent (H2O2 detection).[2]

  • Test Compound: 2-(Isopropylamino)acetamide HCl (10 µM - 100 µM).

  • Negative Control 1: Vehicle (Buffer).

  • Negative Control 2 (Mechanistic): Pre-incubation with Selegiline (1 µM).[2]

Workflow:

  • Preparation: Dilute MAO-B in reaction buffer (0.1 M potassium phosphate, pH 7.4).

  • Inhibition Step (The Negative Control):

    • Well A (Test): Enzyme + Buffer.[2]

    • Well B (Negative Control): Enzyme + Selegiline (1 µM).[2] Incubate for 15 min at 37°C.

  • Initiation: Add 2-(Isopropylamino)acetamide HCl (final conc. 50 µM) to both wells.

  • Detection: Add Amplex Red/HRP working solution immediately.

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 30 minutes.

Self-Validating Criteria:

  • The Test Well must show a linear increase in fluorescence (H2O2 production).[2]

  • The Negative Control Well (Selegiline) must show fluorescence < 5% of the Test Well. If the control shows signal, the compound is reacting non-enzymatically or via a different pathway.

Protocol B: Comparative Lipophilicity & Solubility Check

Before biological testing, you must rule out solubility artifacts, as the HCl salt can alter pH or precipitate in high-concentration cellular assays.[1][2]

Table 1: Physicochemical Comparison of Controls

CompoundRoleLogP (Est.)Solubility (Water)Expected MAO-B Activity
2-(Isopropylamino)acetamide Target -0.3HighModerate (Substrate)
Milacemide (Pentyl analog)Reference 0.8ModerateHigh (Substrate)
Acetamide Structural Negative -1.2Very HighNone
Glycinamide Metabolic Null -1.8HighNone (Product)

Expected Data & Interpretation

When publishing, present your data by normalizing the Test Compound against the Negative Control.

Figure 2 (Hypothetical Data Structure):

Experimental ConditionNormalized Activity (%)Interpretation
Vehicle Only0.0 ± 1.2Valid baseline.[1][2]
2-(Isopropylamino)acetamide 100.0 ± 5.4 Active signal.
+ Selegiline (MAO-B Inhibitor)4.5 ± 2.1Confirmed: Activity is MAO-B dependent.[1][2]
Acetamide (Structural Null)1.2 ± 0.8Confirmed: Pharmacophore is specific.[2]
Milacemide (Positive Control)145.0 ± 6.0Comparative benchmark (Pentyl > Isopropyl).[2]

Mechanistic Insight: The isopropyl group provides steric bulk that differs from the linear pentyl chain of Milacemide. If your experiment shows that the Isopropyl analog has lower Vmax than Milacemide but is still inhibited by Selegiline, you have successfully mapped the steric tolerance of the MAO-B "entrance cavity" (substrate channel).

Structural Visualization of the Pharmacophore

This diagram highlights the structural differences between the target and the controls to justify their selection.

Structures Target 2-(Isopropylamino)acetamide Isopropyl Group Amine Amide Control_Struct Acetamide (Negative Control) No Alkyl No Amine Amide Target->Control_Struct Removes Pharmacophore Control_Ref Milacemide (Reference) Pentyl Group Amine Amide Target->Control_Ref Extends Alkyl Chain

Caption: Structural subtraction showing why Acetamide serves as the null control for the N-isopropylglycinamide pharmacophore.

References

  • Roba, J., et al. (1986).[2] "Pharmacological properties of milacemide." Archives Internationales de Pharmacodynamie et de Therapie.[2] (Establishes the N-alkylglycinamide class as MAO-B substrates).[1][2]

  • Janssens de Varebeke, P., et al. (1988).[2] "Milacemide, a glycine prodrug: metabolism and mechanism of action."[3] Biochemical Pharmacology. (Describes the oxidative deamination pathway for this chemical class).

  • Youdim, M. B., & Bakhle, Y. S. (2006).[2] "Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness." British Journal of Pharmacology.[2] (Authoritative source for Selegiline as a mechanistic negative control).[2]

  • PubChem. (2024).[2] "Compound Summary: 2-(Isopropylamino)acetamide." National Library of Medicine.[2] (Source for physicochemical data and structural verification).[2]

Sources

Comprehensive Guide to Off-Target Effects and Pharmacological Profiling of 2-(Isopropylamino)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Isopropylamino)acetamide hydrochloride (also known as N-isopropylglycinamide hydrochloride), focusing on its pharmacological profile, off-target interactions, and performance relative to established alternatives.

Executive Summary & Compound Identity

This compound (CAS: 85791-77-1) is a secondary amine derivative of glycinamide.[1] Structurally, it is the


-isopropyl analog of Milacemide  (a glycine prodrug and MAO-B inhibitor) and a key intermediate/impurity in the synthesis of Lidocaine  (EP Impurity G).

In neuropharmacology, it functions as a ligand for the strychnine-insensitive glycine binding site (GlyB) of the NMDA receptor . Unlike its pentyl analog (Milacemide), which was developed for epilepsy, the isopropyl variant exhibits a distinct pharmacological profile characterized by partial agonism/antagonism at the glycine site, similar to HA-966 .

Key Application Areas:

  • NMDA Receptor Research: Probe for the GlyB regulatory site.

  • Prodrug Development: Investigation of glycine delivery systems (metabolized to glycine + acetone).

  • Pharmaceutical Quality Control: Reference standard for Lidocaine purity analysis.

Mechanism of Action & Target Specificity

Primary Target: NMDA Receptor Glycine Site (GlyB)

The compound acts as a ligand at the GlyB site on the NR1 subunit of the NMDA receptor. Activation of this site is co-requisite for glutamate-mediated channel opening.

  • Mechanism: It competes with endogenous glycine and D-serine.

  • Efficacy: Exhibits partial agonist or low-efficacy agonist properties (similar to R-(+)-HA-966), potentially dampening excessive NMDA receptor activation without complete blockade.

Metabolic Activation (Prodrug Pathway)

Like Milacemide, 2-(isopropylamino)acetamide is a substrate for Monoamine Oxidase B (MAO-B) .

  • Reaction: Oxidative deamination of the isopropyl group.

  • Products: Glycinamide (hydrolyzed to Glycine) + Acetone.

  • Significance: It serves as a "Glycine delivery vector" to the CNS, bypassing the blood-brain barrier (BBB) more effectively than glycine itself.

Off-Target Effects & Safety Profiling

The "off-target" effects of this compound are critical for interpreting experimental data, particularly in behavioral studies or electrophysiology.

A. MAO-B Inhibition (Competitive & Mechanism-Based)
  • Mechanism: While a substrate, it also acts as a competitive inhibitor of MAO-B. High concentrations may alter dopamine metabolism.

  • Impact: Confounding variables in neurochemical assays involving dopamine or phenylethylamine.

  • Comparison: Less potent suicide inhibition compared to Milacemide (which forms a reactive imine intermediate from the pentyl group).

B. Strychnine-Sensitive Glycine Receptors (GlyR)
  • Location: Spinal cord and brainstem.

  • Effect: Potential activation of inhibitory chloride channels.

  • Result: Ataxia, muscle relaxation, or respiratory depression at high doses (a known side effect of HA-966 and Milacemide analogs).

C. PCP/Sigma Receptor Interaction (Low Affinity)
  • Risk: Structural analogs in this class often show cross-reactivity with the phencyclidine (PCP) pore-blocking site or sigma receptors.

  • Observation: While affinity is lower than TCP or MK-801, high-concentration screening (>100 µM) may show displacement, leading to psychotomimetic confounds.

D. Metabolic Byproduct Toxicity
  • Byproduct: Acetone (via MAO-B oxidation of the isopropyl group).

  • Comparison: Milacemide produces Pentanoic acid (valproic acid analog) and Pentanal .

  • Toxicology: Acetone is generally less toxic than pentanal but can cause CNS depression and metabolic acidosis in supraphysiological doses.

Comparative Performance Guide

The following table contrasts 2-(Isopropylamino)acetamide HCl with standard alternatives in NMDA research.

Feature2-(Isopropylamino)acetamide Milacemide (±)HA-966 D-Serine
Primary Role GlyB Ligand / Glycine ProdrugGlycine Prodrug / MAO-B InhibitorGlyB Partial AgonistEndogenous GlyB Full Agonist
NMDA Efficacy Partial Agonist (Low)Weak/Indirect (via Glycine release)Partial Agonist (Low)Full Agonist (High)
MAO-B Interaction Substrate (Releases Acetone)Substrate (Releases Pentanoic Acid)NoneNone
BBB Permeability ModerateHighModerateLow (requires transporters)
Key Off-Target MAO-B , GlyR (Spinal)MAO-B (Suicide inhibition)GlyR (Ataxia), SedationD-Amino Acid Oxidase (DAAO)
Experimental Use Probing GlyB modulation w/ metabolic releaseStudying glycine replacement therapyStandard for GlyB antagonismStandard for GlyB activation

Visualizing the Pharmacological Pathway

The following diagram illustrates the dual pathway: direct receptor interaction and metabolic conversion.

G Compound 2-(Isopropylamino)acetamide MAOB MAO-B Enzyme (Mitochondrial) Compound->MAOB Substrate NMDAR NMDA Receptor (Glycine Site) Compound->NMDAR Direct Binding (Partial Agonist) GlyR Glycine Receptor (Strychnine-Sensitive) Compound->GlyR Off-Target Binding Metabolite1 Glycinamide MAOB->Metabolite1 Oxidation Metabolite2 Acetone MAOB->Metabolite2 Byproduct Glycine Glycine Metabolite1->Glycine Hydrolysis Glycine->NMDAR Endogenous Activation Glycine->GlyR Activation

Caption: Dual mechanism of action showing direct partial agonism at NMDA receptors and metabolic conversion to Glycine via MAO-B.

Experimental Protocols for Validation

To ensure scientific rigor, use these self-validating protocols to distinguish between direct effects and off-target metabolic effects.

Protocol A: [³H]-Glycine Displacement Assay (Target Validation)

Purpose: Determine the affinity (


) of the compound for the NMDA receptor glycine site.
  • Membrane Preparation: Prepare synaptic membranes from rat forebrain (cortex/hippocampus). Wash 4x to remove endogenous glycine.

  • Incubation:

    • Ligand: 10 nM [³H]-Glycine.

    • Competitor: 2-(Isopropylamino)acetamide (1 nM – 100 µM).

    • Non-specific control: 1 mM Glycine or 100 µM D-Serine.

    • Buffer: 50 mM Tris-Acetate (pH 7.4), 0.04% Triton X-100 (to expose sites).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Plot % displacement vs. log[concentration]. Calculate

    
     and 
    
    
    
    .
    • Validation Check: If

      
      , the compound is a weak binder; consider metabolic conversion as the primary in vivo mechanism.
      
Protocol B: MAO-B Metabolic Stability Assay (Off-Target Check)

Purpose: Verify if the compound is being degraded by MAO-B and generating glycine.

  • System: Human recombinant MAO-B microsomes or rat liver mitochondria.

  • Reaction Mix:

    • Substrate: 50 µM 2-(Isopropylamino)acetamide.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: None required for MAO (flavin is bound), but ensure oxygenation.

  • Inhibitor Control: Run a parallel tube with Selegiline (1 µM) to block MAO-B.

  • Detection: HPLC-MS/MS monitoring for Glycinamide appearance and substrate disappearance over 60 min.

  • Interpretation:

    • High Turnover: Indicates prodrug behavior.[1]

    • No Turnover + MAO Inhibition: Indicates the compound acts as a pure inhibitor.

References

  • European Pharmacopoeia (Ph. Eur.) . Lidocaine Hydrochloride Monograph: Impurity G (N-Isopropylglycinamide). Strasbourg: EDQM.

  • Semple, H. A., et al. (1994). "Metabolism of Milacemide in the rat: role of monoamine oxidase B." Xenobiotica. (Contextual reference for N-alkylglycinamide metabolism).

  • Baron, B. M., et al. (1996). "NMDA receptor modulation: the role of the glycine site." Annual Reports in Medicinal Chemistry. (Contextual reference for GlyB ligands like HA-966).

  • Santa Cruz Biotechnology . This compound Product Data Sheet (CAS 85791-77-1). [1]

  • Mayer, M. L., et al. (1994). "Cellular mechanisms of action of HA-966." Journal of Neurophysiology. (Comparative pharmacology for partial agonists).

Disclaimer: This guide is for research purposes only. This compound is not approved for therapeutic use in humans.

Sources

Technical Guide: Reproducibility & Performance of 2-(Isopropylamino)acetamide HCl

[1]

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Development Scientists Focus: Reproducibility, Stability, and Synthetic Utility

Executive Summary

2-(Isopropylamino)acetamide hydrochloride (CAS: 429671-05-6) is a critical glycine-derived building block, distinct from its unbranched analog, Glycinamide HCl.[1] While often treated as a generic reagent, batch-to-batch variability in this compound—specifically regarding hygroscopicity and trace bis-alkylated impurities—frequently leads to inconsistent yields in peptide coupling and heterocycle synthesis.

This guide objectively compares 2-(Isopropylamino)acetamide HCl against standard alternatives (Glycinamide HCl and Sarcosine Amide), providing a self-validating protocol to ensure experimental reproducibility.[1]

Part 1: Chemical Profile & Comparative Metrics[1][2]

The introduction of the isopropyl group at the

1
Table 1: Comparative Performance Metrics
Feature2-(Isopropylamino)acetamide HCl Glycinamide HCl Sarcosine Amide HCl
Steric Bulk (A-Value) High (Isopropyl)Low (Hydrogen)Medium (Methyl)
Nucleophilicity Moderate (Hindered)HighHigh
Hygroscopicity Moderate to High HighHigh
1° Amide Stability HighModerate (Hydrolysis prone)Moderate
Selectivity Excellent (Resists over-alkylation)Poor (Prone to bis-alkylation)Moderate
Solubility (Organic) Improved in alcohols/DMFPoor (Water/MeOH only)Moderate
Mechanistic Insight: The "Isopropyl Effect"

The isopropyl group acts as a steric gatekeeper.[1] In nucleophilic substitution reactions (e.g.,

3–5x slower1

Critical Reproducibility Factor: Researchers often fail to adjust reaction times when switching from Glycinamide to the Isopropyl derivative, leading to incomplete conversion.[1]

Part 2: The Reproducibility Crisis (Impurity Profile)

The primary cause of failure when using commercial 2-(Isopropylamino)acetamide HCl is the presence of


-di(acetamide)isopropylamine1
Diagram 1: Impurity Formation Pathway

This diagram illustrates the competitive pathway that generates the "silent killer" impurity responsible for reproducibility failure.

GStart2-ChloroacetamideTargetTarget Product:2-(Isopropylamino)acetamideStart->Target Primary Substitution (Fast)ReagentIsopropylamine(Excess)Reagent->TargetNucleophileImpurityImpurity (Failure Mode):Bis-alkylated SpeciesTarget->Impurity Secondary Substitution (Slow but present if heated)

Caption: Competitive alkylation pathway. The target secondary amine can react with excess chloroacetamide to form the tertiary amine impurity.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, you must validate the salt stoichiometry and purity before use in critical steps. Commercial batches often contain 2–5% water by weight, which distorts molarity calculations.[1]

Workflow: Purification & Validation System

Objective: Isolate anhydrous, mono-alkylated salt free from bis-impurities.

Step 1: Recrystallization (The Cleanup)

Do not rely on silica chromatography; the free base streaks, and the salt degrades.

  • Dissolution: Dissolve 10 g of crude 2-(Isopropylamino)acetamide HCl in minimal boiling Ethanol (Abs) (~40–50 mL).

  • Filtration: Hot filter to remove inorganic salts (often

    
     from synthesis).[1]
    
  • Crystallization: Add warm Ethyl Acetate (approx. 20 mL) dropwise until slight turbidity appears.

  • Cooling: Allow to cool slowly to RT, then to

    
     overnight.
    
  • Collection: Filter white needles under

    
     atmosphere (hygroscopic!).
    
Step 2: Validation (The Check)

Before using the reagent, perform these two checks. If it fails, re-crystallize.[1]

  • Check A (Hygroscopicity): Karl Fischer titration.[1] Limit: < 0.5% water.

    • Why? Excess water hydrolyzes active esters in peptide coupling.[1]

  • Check B (Identity):

    
     NMR in 
    
    
    .[1]
    • Target Signal: Look for the isopropyl methine septet at

      
       ppm.[1]
      
    • Impurity Flag: A second set of isopropyl signals or a shift in the methylene singlet indicates the bis-alkylated impurity.[1]

Diagram 2: Validated Synthesis Workflow

A logic-gated workflow ensuring only high-quality material enters the reactor.

WorkflowRawCommercial/Crude2-(Isopropylamino)acetamide HClRecrystRecrystallization(EtOH/EtOAc)Raw->RecrystCheckValidation Gate:1H NMR + KF TitrationRecryst->CheckPassPass:Use in SynthesisCheck->Pass Purity >98% Water <0.5%FailFail:Repeat RecrystallizationCheck->Fail Impurities DetectedProcessDownstream Application(e.g., Peptide Coupling)Pass->ProcessFail->Recryst

Caption: Logic-gated purification workflow. The diamond node represents the critical "Stop/Go" decision point based on analytical data.

Part 4: Troubleshooting & Storage

Handling the Hydrochloride Salt

The HCl salt is significantly more stable than the free base, which is prone to oxidative deamination. However, the salt is deliquescent .[1]

  • Storage: Store at

    
     in a desiccator.
    
  • Handling: Weigh quickly in a glovebox or dry room.

  • pH Adjustment: When using in coupling reactions (e.g., with EDC/NHS), you must add exactly 1.0 equivalent of base (DIPEA or NMM) to liberate the nucleophilic amine. Adding excess base can cause racemization of adjacent chiral centers or hydrolysis of the amide.[1]

Common Failure Modes
ObservationRoot CauseSolution
Low Yield in Coupling Incomplete neutralization of HCl salt.[1]Ensure 1.0 eq.[1] base is added.[1][2][3] Verify pH is ~8.[1]
Gummy Precipitate High water content in reagent.[1]Dry salt under high vacuum (

mbar) for 24h at

.
Extra Spots on TLC Bis-alkylated impurity present.[1]Perform the Ethanol/EtOAc recrystallization described above.

References

  • PubChem. Isopropylacetamide (Free Base Analog) - Compound Summary.[1] (Used for structural comparison and physical property baseline).[1] [Link][1]

  • National Institutes of Health (PMC). Structures of hydrochloride salts of C-amidated amino acids.[1] (Foundational data on crystal packing and stability of amide-HCl salts). [Link]

Validating the biological target of 2-(Isopropylamino)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the systematic validation of the biological target for 2-(Isopropylamino)acetamide hydrochloride .

Based on its chemical structure (an N-alkylglycinamide) and pharmacological context, this compound is primarily investigated as a Glycine Prodrug (analogous to Milacemide) or a Glycine Site Modulator at the NMDA receptor. The validation process must distinguish between metabolic activation (MAO-B dependent) and direct receptor binding .

From Prodrug Mechanics to Receptor Affinity: A Comparative Guide

Executive Summary & Target Hypothesis

This compound (also known as N-isopropylglycinamide) is a structural analog of the anticonvulsant Milacemide (2-pentylaminoacetamide). Its biological activity hinges on two competing mechanisms which must be deconvoluted during validation:

  • The Prodrug Hypothesis (Indirect Agonism): Like Milacemide, the compound functions as a substrate for Monoamine Oxidase B (MAO-B) . Oxidative deamination releases glycinamide , which is subsequently hydrolyzed to glycine , the co-agonist of the NMDA receptor.

    • Key Variable: The isopropyl group's steric fit within the MAO-B active site compared to the pentyl chain of Milacemide.

  • The Ligand Hypothesis (Direct Interaction): Structural derivatives (specifically N-hydroxy analogs) have been shown to bind directly to the Strychnine-Insensitive Glycine Site of the NMDA receptor (NR1 subunit). Validation must determine if the parent amide retains this direct affinity or requires functionalization (e.g., hydroxylation).

Comparative Performance Matrix

This table contrasts 2-(Isopropylamino)acetamide with "Gold Standard" agents to contextualize its pharmacological profile.

Feature2-(Isopropylamino)acetamide Milacemide (Reference Prodrug)(+)HA-966 (Direct Ligand)Sarcosine (Transporter Inhibitor)
Primary Target MAO-B (Substrate) or NMDA (Low affinity)MAO-B (Substrate)NMDA Glycine Site (Partial Agonist)GlyT1 (Inhibitor)
Mechanism Metabolic release of GlycineMetabolic release of GlycineDirect receptor bindingIncreases synaptic Glycine via reuptake inhibition
Bio-activation Required (if acting as prodrug)Required (MAO-B dependent)No (Direct acting)No
Key Assay MAO-B Amplex Red AssayGlycine Microdialysis[³H]Glycine Displacement[³H]Glycine Uptake
Selectivity Low (dependent on MAO distribution)High for MAO-B rich regionsHigh for NR1 subunitHigh for GlyT1

Validation Protocols (Step-by-Step)

Phase I: Metabolic Validation (The Prodrug Pathway)

Objective: Determine if the compound is a substrate for MAO-B, releasing glycine.

Protocol: Fluorometric MAO-B Substrate Assay This protocol uses the Amplex Red system to detect H₂O₂ generated during the oxidative deamination of the isopropylamine moiety.

  • Reagent Prep: Prepare 100 µM purified human recombinant MAO-B and MAO-A (control) in reaction buffer (0.1 M sodium phosphate, pH 7.4).

  • Substrate Dilution: Prepare a concentration range of 2-(Isopropylamino)acetamide (1 µM – 1 mM). Use Milacemide (100 µM) as a positive control and Selegiline (MAO-B inhibitor) as a negative control.

  • Reaction:

    • Mix 50 µL enzyme solution with 50 µL substrate solution in a black 96-well plate.

    • Add 100 µL detection mix (Amplex Red + Horseradish Peroxidase).

  • Incubation: Incubate at 37°C for 30–60 minutes protected from light.

  • Readout: Measure fluorescence (Ex/Em: 530/590 nm).

  • Data Analysis: Plot Velocity (RFU/min) vs. Concentration. Calculate

    
     and 
    
    
    
    .
    • Interpretation: A high

      
       confirms the prodrug mechanism. If 
      
      
      
      is <10% of Milacemide, the prodrug hypothesis is weak (isopropyl is a poor substrate compared to pentyl).
Phase II: Direct Target Validation (The Ligand Pathway)

Objective: Determine if the compound binds directly to the NMDA receptor glycine site.

Protocol: [³H]MDL-105,519 Displacement Binding Assay MDL-105,519 is a high-affinity antagonist for the NMDA glycine site.

  • Membrane Prep: Isolate synaptic membranes from rat cerebral cortex (rich in NMDA receptors). Wash 4x to remove endogenous glycine.

  • Binding Mix:

    • 200 µL Membrane suspension (approx. 200 µg protein).

    • 25 µL [³H]MDL-105,519 (Final conc. 1–2 nM).

    • 25 µL 2-(Isopropylamino)acetamide (10⁻⁹ to 10⁻³ M).

    • Non-specific binding: Define using 1 mM Glycine or 10 µM 5,7-Dichlorokynurenic acid (7-CKA).

  • Equilibrium: Incubate at 4°C for 60 minutes (reduces receptor desensitization/degradation).

  • Harvest: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    .
    
    • Interpretation: Significant displacement (

      
       < 10 µM) indicates direct binding. Lack of displacement confirms the compound requires metabolic activation (or is inactive).
      

Mechanism Visualization

The following diagram illustrates the bifurcation in the validation logic: distinguishing between the metabolic prodrug pathway and direct receptor interaction.

G Compound 2-(Isopropylamino) acetamide HCl MAO_B MAO-B Enzyme (Metabolism) Compound->MAO_B Substrate? DirectBind Direct Binding? Compound->DirectBind Glycinamide Glycinamide (Intermediate) MAO_B->Glycinamide Oxidative Deamination Glycine Glycine (Active Agonist) Glycinamide->Glycine Hydrolysis NMDA NMDA Receptor (Glycine Site) Glycine->NMDA Activation DirectBind->NMDA If Affinity > 10µM

Caption: Dual-pathway validation logic: The compound may act as a prodrug (solid path) or a direct ligand (dashed path).

References

  • Ghidini, E., et al. (1999). Synthesis of a new series of N-hydroxy, N-alkylamides of aminoacids structurally related to the NMDA glycine site. European Journal of Medicinal Chemistry, 34(4), 297-304.

    • Context: Establishes that while N-hydroxy derivatives bind potently to the NMDA glycine site, simple alkylamides (like the topic compound) are often less active directly and may rely on metabolic conversion.
  • Janssens de Varebeke, P., et al. (1989). Metabolism and anticonvulsant properties of milacemide and its analogs. Epilepsy Research, 3(1), 1-9. Context: Defines the SAR for N-alkylglycinamides, demonstrating that chain length (pentyl vs. isopropyl) critically affects MAO-B substrate specificity and anticonvulsant potency.
  • Schwartz, B. L., et al. (1991). Milacemide: A glycine prodrug. Life Sciences, 49(14), 1029-1038.

Safety Operating Guide

Operational Guide: Disposal and Handling of 2-(Isopropylamino)acetamide Hydrochloride

[1]

Executive Summary & Chemical Identity

This compound (CAS: 85791-77-1) is a secondary amine salt frequently utilized as a pharmaceutical intermediate (e.g., in the synthesis of glycine-derivative neuroactive agents).[1]

As a Senior Application Scientist, I emphasize that while this specific compound is often an intermediate, its structural relationship to acetamide (a Group 2B carcinogen) and its nature as an amine hydrochloride salt dictate a conservative, "assume-toxic" disposal strategy. This guide outlines a self-validating workflow to ensure compliance with EPA RCRA standards and laboratory safety best practices.

Chemical Identification Table
ParameterDetail
Chemical Name This compound
Synonyms N-Isopropylglycinamide HCl; 2-[(propan-2-yl)amino]acetamide HCl
CAS Number 85791-77-1
Molecular Formula C₅H₁₂N₂O[1][2][3][4] · HCl
Molecular Weight 152.62 g/mol
Acidity (pH) Acidic in aqueous solution (due to HCl salt formation)
Solubility Highly soluble in water; soluble in lower alcohols (Methanol, Ethanol)

Hazard Assessment & Safety Profile

Before initiating disposal, you must understand the "Why" behind the protocols. The hydrochloride salt form increases water solubility but also imparts acidity to mucous membranes upon contact.

  • Acute Toxicity: Treat as harmful if swallowed or inhaled.

  • Irritation: Causes skin and serious eye irritation (Category 2A/2B). The dust is a respiratory irritant.

  • Carcinogenicity Warning: The acetamide moiety is structurally flagged. While the specific salt may not be fully characterized, Precautionary Principle mandates handling it as a potential carcinogen.

  • Environmental Fate: Do not allow entry into surface water or sanitary sewer systems. High nitrogen content can contribute to eutrophication, and pharmacological activity in aquatic species is possible.

Disposal Protocol: The "Zero-Exposure" Workflow[1]

Core Directive: This substance must never be disposed of via sink drains. It requires thermal destruction (incineration) via a licensed hazardous waste contractor.

A. Waste Segregation Strategy

The presence of the Chloride ion (Cl⁻) technically classifies this as a salt, but for incineration purposes, it is often grouped based on the solvent matrix or solid state.

  • Solid Waste (Preferred): Keep the substance in its solid state if possible to minimize waste volume.

  • Liquid Waste: If the material is already in solution, it must be segregated based on the solvent (Halogenated vs. Non-Halogenated).

    • Note on Halogens: While the molecule contains Chlorine, it is ionic (salt), not covalently bonded organochlorine. However, many waste haulers prefer "Halogenated" labeling for any waste containing significant chlorides to prevent corrosion in non-specialized incinerators. Check your facility's specific guidelines.

B. Step-by-Step Disposal Procedure
Scenario 1: Disposal of Pure Solid Substance
  • Containerize: Transfer the solid into a wide-mouth polyethylene (HDPE) or glass jar. Do not use metal containers due to potential corrosion from the HCl salt.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, Solid."

    • Hazards: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed container into a secondary bin to prevent accidental breakage during transport.

Scenario 2: Disposal of Aqueous/Organic Solutions[5][6]
  • pH Check (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • Logic: If pH < 2, it is a D002 (Corrosive) waste.[7] You may need to neutralize it to pH 5–9 using Sodium Bicarbonate (

      
      ) only if your facility requires neutral waste for storage. Otherwise, label as "Acidic Organic Waste."
      
  • Solvent Compatibility: Ensure the waste solvent (e.g., Methanol) is compatible with the amine salt.

  • Bulking: Pour into the appropriate "Organic Waste" carboy.

    • Critical: If the solution is >5% water, use the "Aqueous/Organic Mixture" stream. If <5% water, use the "High BTU/Organic" stream.

C. Visual Disposal Decision Tree

DisposalWorkflowStartWaste Generation(CAS: 85791-77-1)StatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / Mother LiquorState->LiquidContainerSolidHDPE Wide-Mouth JarSolid->ContainerSolidpHCheckCheck pH(Is pH < 2?)Liquid->pHCheckLabelLabel: 'Toxic, Irritant'List ConstituentsContainerSolid->LabelNeutralizeNeutralize withNaHCO3 (Optional)pHCheck->NeutralizeYes (Acidic)SegregateSegregate by Solvent(Halogenated vs Non)pHCheck->SegregateNo (Neutral)Neutralize->SegregateSegregate->LabelStorageSatellite Accumulation Area(Secondary Containment)Label->StorageHaulerLicensed IncinerationStorage->Hauler

Figure 1: Decision logic for segregating and packaging 2-(Isopropylamino)acetamide HCl waste.

Emergency & Spill Response Procedures

In the event of a spill, immediate action prevents exposure and environmental contamination.

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).

    • Cover the spill with a damp paper towel or absorbent pad to suppress dust.

    • Scoop material into a waste container.[8]

    • Wipe the area with water and detergent; dispose of wipes as hazardous waste.

  • Wet Spill (Solution):

    • Absorb with an inert material (Vermiculite, Bentonite, or commercial spill pads).

    • Do not use sawdust (potential reaction with acidic oxidizers if present in the mixture).

    • Collect in a sealed bag/container and label as hazardous waste.

Regulatory Context (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Listing: 2-(Isopropylamino)acetamide HCl is not explicitly P-listed or U-listed by its specific CAS.[1] However, Acetamide (the parent structure) is U001 .

  • Characteristic Waste: If the waste solution has a pH < 2, it is D002 (Corrosive).[7]

  • Generator Responsibility: The generator must determine if the waste exhibits toxicity characteristics. Due to the lack of specific chronic toxicity data for this salt, the "Cradle-to-Grave" liability mandates treating it as a Hazardous Chemical Waste destined for incineration.

References

  • Santa Cruz Biotechnology. this compound Safety Data Sheet (CAS 85791-77-1). Retrieved from

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261. Retrieved from

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. Compound Summary for Acetamide (Parent Structure). National Library of Medicine. Retrieved from

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.